molecular formula C11H12O3 B1319590 3-Oxo-4-(4-methylphenyl)butanoic acid

3-Oxo-4-(4-methylphenyl)butanoic acid

Cat. No.: B1319590
M. Wt: 192.21 g/mol
InChI Key: ZBWDZCYDOMKEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-4-(4-methylphenyl)butanoic acid is a beta-keto acid with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is of significant interest in organic chemistry for its characteristic properties and role as a synthetic intermediate . Its structural arrangement, with a ketone group on the beta-carbon relative to the carboxylic acid, imparts classic beta-keto acid reactivity, including keto-enol tautomerism and a susceptibility to thermal decarboxylation . Upon heating, beta-keto acids like this one readily lose carbon dioxide (CO2) via a cyclic, six-membered transition state. For this compound, decarboxylation is expected to yield the ketone 1-(4-methylphenyl)propan-2-one, demonstrating its utility for ketone synthesis in research applications . A common and efficient preparative route involves a Friedel-Crafts acylation, reacting toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-(4-methylphenyl)-3-oxobutanoic acid

InChI

InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

ZBWDZCYDOMKEQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

What are the properties of 3-Oxo-4-(4-methylphenyl)butanoic acid?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-4-(4-methylphenyl)butanoic acid, also frequently referred to as 4-(4-methylphenyl)-4-oxobutanoic acid or 3-(4-methylbenzoyl)propionic acid, is a keto acid of significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications, particularly as a precursor to biologically active compounds. While direct biological activity of the title compound is not extensively documented, its importance as a key intermediate in the development of agrochemicals and pharmaceuticals is well-established.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃[1][2]
Molecular Weight 192.21 g/mol [1][3]
CAS Number 4619-20-9[3][4]
Appearance White powder[4]
Melting Point 127-130 °C[3]
Solubility Insoluble in water. Soluble in ethanol, esters, and chlorinated hydrocarbons.[4][5]
IUPAC Name 4-(4-methylphenyl)-4-oxobutanoic acid[1]
Synonyms 3-(4-Methylbenzoyl)propionic acid, 3-p-Toluoylpropionic acid, 4-Oxo-4-(p-tolyl)butanoic acid[1][3]
InChI Key OEEUWZITKKSXAZ-UHFFFAOYSA-N[1][3]
Canonical SMILES CC1=CC=C(C=C1)C(=O)CCC(=O)O[1]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The most common and established method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[4][6].

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Toluene Toluene Arrow1 Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride Plus1 + AlCl3 AlCl3 (catalyst) Product This compound Arrow1->Product

Figure 1: Synthesis of this compound.

Detailed Experimental Procedure:

  • Materials:

    • Toluene

    • Succinic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Water

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Microwave synthesis vials

    • Separatory funnel

    • Standard laboratory glassware

  • Procedure:

    • To a microwave vial, add anhydrous aluminum chloride (0.50 g, 3.75 mmol), toluene (3 mL), and succinic anhydride (0.25 g, 2.5 mmol)[6].

    • Add a magnetic stir bar to the vial and cap it securely.

    • Place the vial in a microwave reactor and heat according to the instrument's program for Friedel-Crafts acylation.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • In a fume hood, carefully uncap the vial and add 6 mL of water. Recap the vial and shake vigorously for approximately 30 seconds[6].

    • Transfer the mixture to a 60 mL separatory funnel.

    • Rinse the microwave vial with 2 mL of ethyl acetate and add the washings to the separatory funnel.

    • Allow the layers to separate and extract the aqueous layer with an additional 4 mL of ethyl acetate[6].

    • Combine the organic layers and wash sequentially with 5 mL of saturated aqueous sodium bicarbonate solution and 5 mL of brine[6].

    • Dry the organic layer over anhydrous magnesium sulfate for approximately 5 minutes.

    • Filter the mixture and transfer the filtrate to a pre-weighed beaker.

    • Evaporate the solvent on a hotplate until a solid residue remains.

    • Allow the beaker to cool to room temperature and weigh to determine the crude product mass.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data

Technique Data
¹H NMR Data available on PubChem[1]
¹³C NMR Data available on PubChem[1]
FTIR Data available on PubChem[1]
Mass Spectrometry Data available on PubChem[1]

Biological Properties and Applications

Currently, there is a lack of substantial evidence in the scientific literature detailing the direct biological activity, mechanism of action, or specific signaling pathways associated with this compound itself. Its primary significance in the life sciences and drug development lies in its role as a key synthetic intermediate.

Role as a Synthetic Intermediate

This compound serves as a precursor for the synthesis of a wide range of more complex molecules, some of which exhibit notable biological activities.

Workflow for the Utilization of this compound:

G A This compound B Chemical Modification (e.g., cyclization, amidation, reduction) A->B C Biologically Active Derivatives B->C D Agrochemicals (Herbicides, Pesticides) C->D E Pharmaceuticals (e.g., anti-inflammatory, antimicrobial agents) C->E

Figure 2: General workflow for the application of the title compound.

  • Agrochemicals: This keto acid is a crucial component in the synthesis of modern agricultural products[7]. Its chemical structure is ideal for creating complex organic molecules with specific biological activities, allowing for the development of targeted pesticides and herbicides[7].

  • Pharmaceuticals: The butanoic acid moiety and the substituted phenyl ring provide a scaffold that can be chemically modified to produce derivatives with potential therapeutic applications. While specific examples directly originating from this starting material are not extensively detailed in readily available literature, related structures are known to be explored for various pharmacological activities.

Safety Information

This compound is classified as a hazardous substance. The following table summarizes the GHS hazard statements and precautionary measures.

Table 3: GHS Hazard Information

CategoryCodeDescription
Hazard Statements H315Causes skin irritation.[1][3]
H319Causes serious eye irritation.[1][3]
H335May cause respiratory irritation.[1][3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through the Friedel-Crafts acylation. While the compound itself does not have extensively reported direct biological effects, its utility as a precursor for the development of new agrochemicals and potentially pharmaceuticals is significant. This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemical synthesis and drug development. Further research into the biological activities of its derivatives is a promising area for future exploration.

References

3-Oxo-4-(4-methylphenyl)butanoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Oxo-4-(4-methylphenyl)butanoic acid

Abstract: This technical guide provides a comprehensive overview of this compound, correctly identified by its IUPAC name, 4-(4-methylphenyl)-4-oxobutanoic acid. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It covers the compound's chemical structure, nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in various chemical industries. Furthermore, this guide explores the biological significance of derivatives of this acid, particularly in the context of inflammatory signaling pathways.

Chemical Structure and Nomenclature

The compound of interest is most accurately identified as 4-(4-methylphenyl)-4-oxobutanoic acid . While the name "this compound" is a plausible systematic name, the established IUPAC nomenclature and common usage in chemical literature favor the former.

  • IUPAC Name: 4-(4-methylphenyl)-4-oxobutanoic acid[1]

  • Synonyms: 3-(4-Methylbenzoyl)propionic acid, 3-p-Toluoylpropionic acid, 4-Oxo-4-(p-tolyl)butanoic acid, 4-(p-Tolyl)-4-oxobutyric acid[2]

  • CAS Number: 4619-20-9[2]

  • Chemical Formula: C₁₁H₁₂O₃[2]

  • Molecular Weight: 192.21 g/mol [1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 4-(4-methylphenyl)-4-oxobutanoic acid is presented below. This data is crucial for its identification, handling, and application in synthesis.

PropertyValueReference
Physical State White to off-white crystalline powder[2]
Melting Point 127-130 °C
Solubility Insoluble in water; soluble in ethanol, esters, and chlorinated hydrocarbons.[2][3]
¹H NMR Spectral data available.[1]
¹³C NMR Spectral data available.[1]
Infrared (IR) Spectrum Characteristic peaks for C=O (ketone and carboxylic acid), aromatic C-H, and alkyl C-H bonds.
Mass Spectrometry Molecular ion peak (M+) at m/z 192.

Experimental Protocols: Synthesis

The primary route for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2]

Detailed Protocol for Friedel-Crafts Acylation

Materials:

  • Toluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (or another suitable solvent like nitrobenzene)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride (0.15 mol) in dichloromethane (100 mL) is prepared. The setup should be protected from atmospheric moisture using a drying tube.

  • Addition of Reactants: A solution of succinic anhydride (0.1 mol) and toluene (0.1 mol) in dichloromethane (50 mL) is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. The addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated under reflux for approximately 1-2 hours, or until the evolution of HCl gas ceases.

  • Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step hydrolyzes the aluminum chloride complex.

  • Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane (2 x 50 mL). The organic extracts are combined.

  • Washing: The combined organic layer is washed with water, followed by a 5% sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification: The crude 4-(4-methylphenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Chemical Synthesis

4-(4-methylphenyl)-4-oxobutanoic acid is a valuable building block in organic synthesis, primarily due to the presence of two reactive functional groups: a ketone and a carboxylic acid.

  • Agrochemicals: This compound serves as a key intermediate in the manufacturing of certain pesticides and herbicides. Its structural motif can be incorporated into more complex molecules designed to have specific biological activities on pests or weeds.[4]

  • Drug Development: The core structure of 4-(4-methylphenyl)-4-oxobutanoic acid is a scaffold for the synthesis of various pharmaceutical agents.[4][5] A notable example is its use in the development of the anti-inflammatory drug Esonarimod.

Involvement in Signaling Pathways: The Case of Esonarimod

While there is limited direct research on the signaling pathway interactions of 4-(4-methylphenyl)-4-oxobutanoic acid itself, its derivative, Esonarimod (KE-298), has been studied for its anti-rheumatic properties. Esonarimod has been shown to act as an antagonist of the Interleukin-1 (IL-1) receptor.

The IL-1 signaling pathway is a critical component of the inflammatory response. The binding of IL-1 to its receptor (IL-1R) initiates a cascade of intracellular events, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory genes, including those for other cytokines, chemokines, and inflammatory enzymes.

By acting as an IL-1 antagonist, derivatives of 4-(4-methylphenyl)-4-oxobutanoic acid can potentially modulate this pathway, thereby reducing inflammation. This makes this chemical scaffold an area of interest for the development of novel anti-inflammatory drugs.

Visualizations

Experimental Workflow for Synthesis

G Synthesis Workflow of 4-(4-methylphenyl)-4-oxobutanoic acid cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification A 1. Prepare AlCl₃ suspension in Dichloromethane B 2. Add Toluene and Succinic Anhydride solution A->B C 3. Reflux the mixture B->C D 4. Quench with HCl/Ice C->D Cool to RT E 5. Separate organic layer D->E F 6. Extract aqueous layer E->F G 7. Combine organic extracts F->G H 8. Wash with NaHCO₃ and Brine G->H I 9. Dry with Na₂SO₄ H->I J 10. Evaporate solvent I->J K 11. Recrystallize J->K L Pure 4-(4-methylphenyl)- 4-oxobutanoic acid K->L Yields pure product

Caption: A flowchart illustrating the key steps in the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.

Putative Role in IL-1 Signaling Pathway Modulation

G Hypothetical Modulation of IL-1 Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events IL1 Interleukin-1 (IL-1) IL1R IL-1 Receptor (IL-1R) IL1->IL1R Binds MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene MAPK->Gene Derivative 4-(4-methylphenyl)-4-oxobutanoic acid Derivative (e.g., Esonarimod) Derivative->IL1R Antagonizes

Caption: A diagram showing the putative antagonistic effect of a 4-(4-methylphenyl)-4-oxobutanoic acid derivative on the IL-1 signaling pathway.

References

A Technical Guide to 4-(4-Methylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

4-(4-Methylphenyl)-4-oxobutanoic acid, also known as 3-(4-methylbenzoyl)propionic acid, is a carboxylic acid derivative that serves as a valuable building block in organic synthesis.[1] Its preparation is a standard procedure often included in undergraduate organic chemistry curricula.[1]

Compound Data

The key identifiers and physicochemical properties of 4-(4-methylphenyl)-4-oxobutanoic acid are summarized in the table below for quick reference.

IdentifierValueReference
CAS Number 4619-20-9[1][2]
IUPAC Name 4-(4-methylphenyl)-4-oxobutanoic acid[2]
Synonyms 3-(4-Methylbenzoyl)propionic acid, 4-Oxo-4-(p-tolyl)butanoic acid[1][2]
Molecular Formula C₁₁H₁₂O₃[1][2]
Molar Mass 192.21 g/mol [1][2]
Appearance White powder[1]
Melting Point 129 °C[1]
Solubility Insoluble in water[1]
Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be an irritant.[1][2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Data sourced from PubChem and Wikipedia.[1][2]

Synthesis and Mechanism

The primary and most efficient method for synthesizing 4-(4-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of toluene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1]

The reaction mechanism involves the formation of an acylium ion electrophile from the interaction of succinic anhydride and aluminum chloride. The toluene, activated by its methyl group, then attacks the acylium ion. Due to the directing effect of the methyl group and steric hindrance, the acylation occurs predominantly at the para position.[3] A final hydrolysis step protonates the carboxylate to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.

G Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Final Product Toluene Toluene Reaction Friedel-Crafts Acylation (Anhydrous Conditions) Toluene->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction Catalyzes Hydrolysis Acidic Hydrolysis (e.g., HCl/Water) Reaction->Hydrolysis Intermediate Purification Purification (Recrystallization) Hydrolysis->Purification Crude Product Product 4-(4-Methylphenyl)-4-oxobutanoic acid Purification->Product

Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid

Experimental Protocol: Friedel-Crafts Acylation

This section details a representative experimental procedure for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.

Materials:

  • Toluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The entire apparatus must be dry.

  • Reagent Addition: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the flask and cooled in an ice bath. A solution of succinic anhydride and toluene in dichloromethane is added dropwise from the dropping funnel over 15-20 minutes with continuous stirring.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature. The reaction is exothermic. The mixture is then gently refluxed for approximately one hour to ensure the reaction goes to completion.

  • Quenching and Hydrolysis: The reaction mixture is cooled and then slowly poured onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex and protonates the carboxylate.

  • Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane. The organic extracts are combined.

  • Washing: The combined organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with saturated sodium chloride solution.

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., water/acetic acid or toluene) to obtain the final product as a white crystalline solid.

Applications in Research and Drug Development

While primarily a synthetic intermediate, 4-(4-methylphenyl)-4-oxobutanoic acid and its derivatives have been explored in several areas of chemical and pharmaceutical research.

  • Heterocyclic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including pyridazinones, which are investigated for their potential biological activities.

  • Antimicrobial Agents: The compound is a starting material for synthesizing butenolides and pyrrolone derivatives, which have demonstrated moderate antibacterial and considerable antifungal activities.

  • Impurity Standard: It is recognized as an impurity of Zolpidem Tartrate, making it useful as a reference standard in pharmaceutical quality control.[2]

  • Agonist Development: Derivatives of 4-oxobutanoic acids have been investigated in the development of potent and selective S1P1 receptor agonists, which are of interest for treating autoimmune diseases.[4]

References

An In-depth Technical Guide to 3-Oxo-4-(4-methylphenyl)butanoic Acid and its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Oxo-4-(4-methylphenyl)butanoic acid. It is important to note that while this specific β-keto acid is the subject of this guide, the available scientific literature predominantly features data on its structural isomer, 4-(4-Methylphenyl)-4-oxobutanoic acid, a γ-keto acid. This document will address both compounds to provide a clear and thorough understanding, highlighting the distinctions between them.

Compound Identification and Structure

A critical point of clarification is the structural difference between the requested β-keto acid and its more commonly cited γ-keto acid isomer.

  • This compound (a β-keto acid): The oxo group is located at the third carbon from the carboxyl group.

  • 4-(4-Methylphenyl)-4-oxobutanoic acid (a γ-keto acid): The oxo group is at the fourth carbon, which is part of a benzoyl group. This compound is also known as 3-(4-Methylbenzoyl)propionic acid.[1][2]

Due to the limited availability of specific experimental data for this compound, this guide will primarily focus on the well-characterized 4-(4-Methylphenyl)-4-oxobutanoic acid, while providing inferred information for the former where possible.

Physical and Chemical Characteristics

The following tables summarize the known physical and chemical properties of 4-(4-Methylphenyl)-4-oxobutanoic acid.

Table 1: General and Physical Properties of 4-(4-Methylphenyl)-4-oxobutanoic acid
PropertyValueReference
IUPAC Name 4-(4-methylphenyl)-4-oxobutanoic acid[1][2]
Synonyms 3-(4-Methylbenzoyl)propionic acid, 3-(p-Toluoyl)propionic acid, 4-Oxo-4-(p-tolyl)butanoic acid[1][2]
CAS Number 4619-20-9[1][2]
Molecular Formula C₁₁H₁₂O₃[1][2]
Molecular Weight 192.21 g/mol [1][2]
Appearance White powder[1]
Melting Point 127-130 °C
Solubility Insoluble in water[1]
Table 2: Spectroscopic Data of 4-(4-Methylphenyl)-4-oxobutanoic acid
Spectroscopic DataDescription
¹H NMR The proton NMR spectrum would be expected to show signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and two methylene groups of the butanoic acid chain. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
¹³C NMR The carbon NMR spectrum would display distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the methyl carbon, and the two methylene carbons.
Infrared (IR) The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), C=O stretching of the ketone and carboxylic acid, and C-H stretching of the aromatic and aliphatic portions.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups.

Experimental Protocols

Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid

This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[1]

Reaction: Toluene reacts with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow:

G Toluene Toluene ReactionMixture Reaction Mixture Toluene->ReactionMixture SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionMixture LewisAcid AlCl₃ (Lewis Acid) LewisAcid->ReactionMixture Catalyst Solvent Inert Solvent (e.g., nitrobenzene or CS₂) Solvent->ReactionMixture Medium Workup Aqueous Work-up (HCl/water) ReactionMixture->Workup Quenching Product 4-(4-Methylphenyl)-4-oxobutanoic acid Workup->Product Isolation & Purification G pMethylphenylacetylChloride 4-Methylphenylacetyl chloride Acylation Acylation Reaction pMethylphenylacetylChloride->Acylation MeldrumsAcid Meldrum's Acid MeldrumsAcid->Acylation Base Pyridine (Base) Base->Acylation Catalyst Solvent Dichloromethane (Solvent) Solvent->Acylation Medium Intermediate Acylated Meldrum's Acid Derivative Acylation->Intermediate Hydrolysis Acidic Hydrolysis (e.g., HCl) Intermediate->Hydrolysis Decarboxylation Product This compound Hydrolysis->Product

References

An In-depth Technical Guide to 3-Oxo-4-(4-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-4-(4-methylphenyl)butanoic acid, more systematically named 4-(4-methylphenyl)-4-oxobutanoic acid . This document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, spectroscopic data, and its relevance in drug development, particularly through its derivatives.

Core Chemical Identifiers

The compound is known by several names, and it is crucial for researchers to recognize these synonyms to effectively locate information. The primary identifiers are summarized below.

Identifier TypeValueReference
Preferred IUPAC Name 4-(4-methylphenyl)-4-oxobutanoic acid[1]
CAS Number 4619-20-9[2][3][4]
PubChem CID 244162[1]
EC Number 610-285-9[4]
UNII ZYB7JU7CMX[4]

A comprehensive list of synonyms is provided to aid in literature searches.

Synonyms
3-(4-Methylbenzoyl)propionic acid[2]
3-p-Toluoylpropionic acid[1][5]
4-(p-Tolyl)-4-oxobutanoic acid
4-(4-Methylphenyl)-4-oxobutyric acid[2][5]
4-Oxo-4-(p-tolyl)butanoic acid[1]
β-(4-Methylbenzoyl)propionic acid[1]

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of 4-(4-methylphenyl)-4-oxobutanoic acid are critical for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃[2][4]
Molecular Weight 192.21 g/mol [1][5][6]
Appearance White to light brown crystalline powder[2]
Melting Point 127-130 °C[5]
Solubility Insoluble in water[2]
SMILES CC1=CC=C(C=C1)C(=O)CCC(=O)O[1][5]
InChI InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)[1][5]
InChIKey OEEUWZITKKSXAZ-UHFFFAOYSA-N[1][5]
Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of 4-(4-methylphenyl)-4-oxobutanoic acid.

Spectrum TypeKey Features and Observations
¹H NMR The proton NMR spectrum will typically show signals for the aromatic protons (a pair of doublets in the 7-8 ppm region), the methyl group protons on the toluene ring (a singlet around 2.4 ppm), and two methylene groups of the butanoic acid chain (triplets between 2.5 and 3.5 ppm). The carboxylic acid proton will appear as a broad singlet at a higher chemical shift (>10 ppm).
¹³C NMR The carbon NMR spectrum will display signals for the carbonyl carbons (ketone and carboxylic acid) in the range of 170-200 ppm, aromatic carbons between 120-150 ppm, the methyl carbon around 21 ppm, and the two methylene carbons between 28-35 ppm.[1]
FTIR The infrared spectrum is characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching peak for the carboxylic acid (around 1700 cm⁻¹), and another C=O stretching peak for the ketone (around 1680 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of the carboxylic acid group and cleavage at the carbonyl group, leading to a prominent peak for the toluoyl cation at m/z 119.[1]

Experimental Protocols

Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid

This compound is reliably synthesized via a Friedel-Crafts acylation reaction.[2]

Reaction: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

Materials:

  • Toluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable solvent

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas trap, suspend anhydrous aluminum chloride (a stoichiometric excess, e.g., 2.2 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirred suspension, add succinic anhydride (1 equivalent) portion-wise, ensuring the temperature is controlled with an ice bath.

  • Following the addition of succinic anhydride, add toluene (1 equivalent) dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and HCl), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of water and ethanol or toluene) to yield pure 4-(4-methylphenyl)-4-oxobutanoic acid as a crystalline solid.

Biological Activity and Drug Development Context

While 4-(4-methylphenyl)-4-oxobutanoic acid itself is not widely reported as a bioactive agent, it is a key precursor to the antirheumatic drug Esonarimod , also known as KE-298 . KE-298 is the S-enantiomer of 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid.[7]

Esonarimod has been shown to have a suppressive effect on rat adjuvant arthritis and acts as an Interleukin-1 (IL-1) antagonist.[7] IL-1 is a potent pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases. By antagonizing the IL-1 receptor, compounds like KE-298 can inhibit the downstream signaling cascade that leads to the expression of inflammatory genes.

Interleukin-1 (IL-1) Signaling Pathway

The diagram below illustrates a simplified representation of the IL-1 signaling pathway, which is a target for therapeutic intervention in inflammatory diseases. IL-1 (either IL-1α or IL-1β) binds to the IL-1 receptor (IL-1R), leading to the recruitment of the accessory protein IL-1RAcP. This complex then initiates a downstream signaling cascade involving MyD88, IRAK, and TRAF6, which ultimately activates transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of genes involved in inflammation.[8][9] An antagonist would block the initial binding of IL-1 to its receptor, thus inhibiting this entire cascade.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1 IL-1 IL-1R IL-1 Receptor IL-1->IL-1R IL-1_Antagonist IL-1 Antagonist (e.g., KE-298) IL-1_Antagonist->IL-1R Inhibition MyD88 MyD88 IL-1R->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK TRAF6->IKK NF-kB_Inhibitor IκB IKK->NF-kB_Inhibitor Phosphorylation & Degradation NF-kB NF-kB NF-kB_active NF-κB NF-kB->NF-kB_active Translocation Inflammatory_Genes Inflammatory Gene Expression NF-kB_active->Inflammatory_Genes Activation Synthesis_Workflow start Start Materials: Toluene, Succinic Anhydride, Anhydrous AlCl₃ reaction Friedel-Crafts Acylation (Reflux in Solvent) start->reaction quench Quench Reaction (Ice + HCl) reaction->quench extraction Liquid-Liquid Extraction (Ethyl Acetate) quench->extraction wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extraction->wash dry Dry Organic Layer (Anhydrous MgSO₄/Na₂SO₄) wash->dry evaporation Solvent Removal (Rotary Evaporation) dry->evaporation purification Purification (Recrystallization) evaporation->purification product Final Product: 4-(4-methylphenyl)-4-oxobutanoic acid purification->product

References

Potential Biological Activities of 3-Oxo-4-(4-methylphenyl)butanoic Acid Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-4-(4-methylphenyl)butanoic acid belongs to the class of 4-aryl-4-oxobutanoic acids, a scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities. Analogs of this core structure have demonstrated a range of promising therapeutic properties, including anticancer, anti-inflammatory, and antifibrotic activities. This technical guide provides an in-depth overview of the potential biological activities of this compound by examining the quantitative data, experimental protocols, and mechanisms of action of its reported analogs.

Potential Therapeutic Areas

Based on the biological evaluation of its analogs, this compound could be a promising scaffold for the development of novel therapeutics in the following areas:

  • Oncology: Numerous analogs have exhibited potent antiproliferative and cytotoxic effects against various cancer cell lines.

  • Inflammatory Diseases: Inhibition of key signaling pathways involved in inflammation suggests potential applications in treating inflammatory disorders.

  • Fibrotic Diseases: Modulation of pathways associated with tissue remodeling and fibrosis indicates a potential therapeutic role in conditions like scleroderma.

Quantitative Biological Data of Analogs

The following tables summarize the quantitative biological data for various analogs of this compound.

Table 1: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Analogs

CompoundStructureCancer Cell LineIC50 (µM)
21 3-[(4-acetylphenyl)(4-(4-bromophenyl)thiazol-2-yl)amino]propanoic acid derivative with an oxime moietyA549 (Lung Carcinoma)5.42
22 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with an oxime moietyA549 (Lung Carcinoma)2.47

Data from: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR

Table 2: Inhibition of STAT3 Signaling Pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ester Analogs

CompoundStructureAssayEC50 (nM)
8 7-cyano analogue of 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl esterInhibition of STAT3-Y705 phosphorylation170

Data from: Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters

Table 3: Inhibition of Rho/MRTF/SRF-Mediated Gene Transcription by a 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid Analog

CompoundStructureAssayIC50 (nM)
Lead Compound 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid derivativeInhibition of Rho/MRTF/SRF-mediated gene transcription180

Data from: 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are summaries of protocols used to evaluate the biological activities of the aforementioned analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology for assessing the antiproliferative activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid analogs.

  • Cell Seeding: Human lung carcinoma A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

STAT3 Phosphorylation Inhibition Assay

This protocol is a generalized procedure based on the study of 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters.

  • Cell Culture: A human cancer cell line with constitutively active STAT3 (e.g., U266) is cultured under standard conditions.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Western Blotting:

    • Protein concentrations are determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

  • Quantification: The band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the inhibition of phosphorylation. The EC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of 3-oxo-4-arylbutanoic acid analogs are often attributed to their interaction with specific signaling pathways. The following diagrams illustrate the potential mechanisms of action based on studies of related compounds.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Inhibitor 4-Oxo-4-arylbutanoic Acid Analog Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT3 signaling pathway by 4-oxo-4-arylbutanoic acid analogs.

Rho_Pathway LPA_S1P LPA, S1P, etc. GPCR GPCR LPA_S1P->GPCR RhoA RhoA GPCR->RhoA Activation ROCK ROCK RhoA->ROCK ActinPolymerization Actin Polymerization ROCK->ActinPolymerization MRTF MRTF ActinPolymerization->MRTF Release from G-actin Nucleus Nucleus MRTF->Nucleus Translocation SRF SRF GeneExpression Fibrotic Gene Expression Nucleus->GeneExpression Inhibitor 5-Aryl-1,3,4-oxadiazol-2- ylthioalkanoic Acid Inhibitor->MRTF Inhibition of Nuclear Translocation

Caption: Inhibition of Rho/MRTF/SRF-mediated gene transcription.

Conclusion and Future Directions

The available scientific literature strongly suggests that the 3-oxo-4-arylbutanoic acid scaffold is a promising starting point for the development of novel therapeutic agents. Analogs of this compound have demonstrated significant potential in oncology and inflammatory diseases through the modulation of key signaling pathways such as JAK/STAT3 and Rho/MRTF/SRF.

Future research should focus on the synthesis and biological evaluation of this compound and its close derivatives to establish a direct structure-activity relationship. Key areas for investigation include:

  • In vitro screening: Evaluating the antiproliferative activity against a broad panel of cancer cell lines and assessing its anti-inflammatory properties in relevant cellular models.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these novel compounds.

  • In vivo studies: Assessing the efficacy and safety of lead compounds in preclinical animal models of cancer and inflammatory diseases.

By systematically exploring the therapeutic potential of this chemical series, new and effective treatments for various diseases may be discovered.

In-depth Technical Guide: 3-Oxo-4-(4-methylphenyl)butanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

To the intended audience of researchers, scientists, and drug development professionals: a comprehensive literature review for 3-Oxo-4-(4-methylphenyl)butanoic acid revealed a significant lack of available scientific data. Extensive searches failed to identify a unique CAS number, established synthesis protocols, or specific biological studies for this exact molecule. The scientific literature is predominantly focused on its structural isomer, 4-(4-Methylphenyl)-4-oxobutanoic acid.

Therefore, this guide will focus on a closely related and better-documented derivative, Ethyl 3-oxo-4-(p-tolyl)butanoate , to provide a framework for understanding the synthesis and potential properties of this class of compounds. This ester serves as a key synthetic intermediate and its chemistry is representative of β-keto esters.

Physicochemical Properties of Ethyl 3-oxo-4-(p-tolyl)butanoate

The following table summarizes the key physicochemical properties of Ethyl 3-oxo-4-(p-tolyl)butanoate.

PropertyValueReference
CAS Number 62135-86-8[1][2][3][4][5][6]
Molecular Formula C13H16O3[1][2][6]
Molecular Weight 220.26 g/mol [1][2][6]
IUPAC Name ethyl 4-(4-methylphenyl)-3-oxobutanoate[6]
Appearance Oil[7]
Boiling Point 132.8 °C[4]
Storage Inert atmosphere, Room Temperature[1][5]

Synthesis of Ethyl 3-oxo-4-(p-tolyl)butanoate

The synthesis of Ethyl 3-oxo-4-(p-tolyl)butanoate can be achieved through various methods common in organic chemistry for the formation of β-keto esters. A prevalent method is the acetoacetic ester synthesis, which involves the alkylation of an enolate of ethyl acetoacetate.

Experimental Protocol: Acetoacetic Ester Synthesis

This protocol describes a general procedure for the synthesis of substituted β-keto esters, adapted for the preparation of Ethyl 3-oxo-4-(p-tolyl)butanoate.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • 4-Methylbenzyl halide (e.g., 4-methylbenzyl bromide)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Ethyl acetoacetate is added dropwise to the stirred sodium ethoxide solution at 0 °C to form the sodium enolate.

  • 4-Methylbenzyl bromide is then added to the reaction mixture, which is subsequently heated to reflux for several hours to facilitate the alkylation.

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with a saturated aqueous ammonium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Potential Biological Activity and Applications

While specific biological studies on Ethyl 3-oxo-4-(p-tolyl)butanoate are limited in the public domain, related β-keto ester derivatives have been investigated for a range of biological activities. For instance, derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate have shown promising anthelmintic and antimicrobial properties.[8][9] Additionally, various ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as Src Kinase inhibitors.[10]

The prediction of activity spectra for substances (PASS) based on the structure of similar compounds, such as ethyl 2-(4-halobenzyl)-3-oxobutanoate, suggests a wide range of potential pharmacological activities including enzyme inhibition and receptor modulation.[11] These studies indicate that the core structure of Ethyl 3-oxo-4-(p-tolyl)butanoate could serve as a scaffold for the development of novel therapeutic agents.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of Ethyl 3-oxo-4-(p-tolyl)butanoate via the acetoacetic ester synthesis.

Synthesis_Workflow reagents Sodium Ethoxide in Ethanol enolate Formation of Sodium Enolate reagents->enolate start Ethyl Acetoacetate start->enolate alkylation Alkylation enolate->alkylation alkylation_reagent 4-Methylbenzyl Bromide alkylation_reagent->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Distillation/Chromatography) workup->purification product Ethyl 3-oxo-4-(p-tolyl)butanoate purification->product

Acetoacetic Ester Synthesis Workflow

This in-depth guide on Ethyl 3-oxo-4-(p-tolyl)butanoate provides a foundational understanding for researchers interested in the synthesis and potential applications of this compound and its derivatives. The provided experimental protocol and workflow diagram offer a practical starting point for the synthesis of this class of compounds. Further research into the biological activities of these molecules is warranted to explore their therapeutic potential.

References

Lack of Emerging Research Applications for 3-Oxo-4-(4-methylphenyl)butanoic Acid Prevents In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in documented research applications for 3-Oxo-4-(4-methylphenyl)butanoic acid. This scarcity of specific biological data, experimental protocols, and defined mechanisms of action makes it impossible to generate the requested in-depth technical guide or whitepaper on its emerging uses.

While this compound is commercially available as a chemical reagent, there is no substantial body of research detailing its specific biological activities or therapeutic potential. Search results are often confounded with its positional isomer, 4-(4-methylphenyl)-4-oxobutanoic acid, for which a classical synthesis method is known.

Synthesis of the Isomer: 4-(4-Methylphenyl)-4-oxobutanoic acid

The synthesis of the related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is a well-documented example of a Friedel-Crafts acylation reaction.[1]

Experimental Protocol: Friedel-Crafts Acylation

This synthesis is often used in undergraduate organic chemistry labs.[1]

  • Reaction Setup: Toluene and succinic anhydride are combined in a suitable solvent.

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is slowly added to the reaction mixture.

  • Reaction Progression: The mixture is typically stirred at a controlled temperature to allow the acylation to proceed.

  • Quenching and Extraction: The reaction is quenched, and the product is extracted and purified.

A generalized workflow for this type of synthesis is presented below.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Toluene Toluene Reaction Friedel-Crafts Acylation Toluene->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Quenching Quenching & Workup Reaction->Quenching Purification Purification Quenching->Purification Product 4-(4-Methylphenyl)- 4-oxobutanoic acid Purification->Product

Caption: General workflow for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.

Broader Context: Research on Related Aryl Oxobutanoic Acids

While data on the specific topic molecule is lacking, the broader class of 4-aryl-4-oxobutanoic acids and their derivatives has been explored in several therapeutic areas. Research on these related structures may offer insights into potential, yet currently unsubstantiated, applications for this compound. These areas include:

  • Anti-inflammatory and Immunomodulatory Agents: Some derivatives have been investigated for their potential as antirheumatic agents and as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways.

  • Synthesis of Heterocyclic Compounds: Aryl oxobutanoic acids serve as versatile starting materials for the synthesis of various heterocyclic compounds, which in turn have been screened for antimicrobial and analgesic activities.[2]

  • Neurodegenerative Diseases: Certain 4-phenyl-4-oxobutanoic acid derivatives have been patented for their activity as kynurenine-3-hydroxylase inhibitors, which has relevance in the study of neurodegenerative disorders.

Due to the absence of specific quantitative data, signaling pathway analyses, and detailed experimental protocols for this compound in the public domain, the creation of a comprehensive technical guide that meets the initial request's core requirements is not feasible at this time. Further primary research would be necessary to elucidate the specific properties and potential applications of this compound.

References

Methodological & Application

Detailed protocol for the synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid

Introduction

This compound is a β-keto acid that serves as a valuable intermediate in organic synthesis. Its structure incorporates both a ketone and a carboxylic acid, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical precursors. β-keto acids are known for their reactivity and can undergo various transformations, such as decarboxylation to form ketones.[1][2] This document provides a detailed two-step protocol for the synthesis of this compound, beginning with a base-mediated condensation to form a β-keto ester, followed by its selective hydrolysis.

Overall Reaction Scheme

The synthesis is performed in two main stages:

  • Claisen Condensation: 4'-Methylacetophenone is reacted with diethyl carbonate in the presence of a strong base (sodium hydride) to yield ethyl 3-oxo-4-(4-methylphenyl)butanoate.

  • Saponification and Acidification: The resulting β-keto ester is hydrolyzed under basic conditions (saponification), followed by careful acidification to produce the target compound, this compound.

Experimental Protocols

Part A: Synthesis of Ethyl 3-oxo-4-(4-methylphenyl)butanoate

This procedure details the Claisen-type condensation of 4'-methylacetophenone with diethyl carbonate.

Materials and Reagents:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • 4'-Methylacetophenone

  • Diethyl carbonate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser with a drying tube (CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion, 1.2 eq) to a three-neck flask containing anhydrous toluene.

  • Stir the suspension and add 4'-methylacetophenone (1.0 eq), dissolved in a small amount of anhydrous toluene, dropwise via the dropping funnel over 30 minutes.

  • Heat the mixture to 80-90 °C and stir for 1 hour to ensure the complete formation of the enolate.

  • Add diethyl carbonate (1.5 eq) dropwise to the reaction mixture.

  • Increase the temperature and heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, ethyl 3-oxo-4-(4-methylphenyl)butanoate, can be purified by vacuum distillation or column chromatography.

Part B: Synthesis of this compound

This procedure describes the hydrolysis of the β-keto ester to the target β-keto acid.

Materials and Reagents:

  • Ethyl 3-oxo-4-(4-methylphenyl)butanoate (from Part A)

  • Ethanol

  • 10% aqueous Sodium hydroxide (NaOH) solution

  • 5 M Hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • pH paper or pH meter

Procedure:

  • Dissolve the crude ethyl 3-oxo-4-(4-methylphenyl)butanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add a 10% aqueous NaOH solution (2.5 eq) to the flask.

  • Stir the mixture at room temperature for 8-12 hours or until the hydrolysis is complete (monitored by TLC). Gentle warming can be applied if the reaction is slow, but excessive heat should be avoided.

  • Once the reaction is complete, reduce the volume of ethanol using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath to 0-5 °C.

  • Slowly and with vigorous stirring, add 5 M HCl dropwise to acidify the solution to a pH of 2. The target acid will precipitate as a solid. Avoid overheating during acidification to prevent decarboxylation.[2]

  • Maintain the mixture at 0-5 °C for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key parameters and expected data for the synthesis.

ParameterValueNotes
Compound Name This compound
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [3]
Typical Yield 60-75% (overall for two steps)Yields are dependent on reaction scale and purification efficiency.
Appearance White to off-white solid
Expected ¹H NMR Data δ (ppm): ~2.3 (s, 3H, Ar-CH₃), ~3.8 (s, 2H, -CH₂-COOH), ~3.9 (s, 2H, Ar-CH₂-), 7.1-7.4 (m, 4H, Ar-H), ~11-12 (br s, 1H, -COOH)Predicted chemical shifts in CDCl₃. Keto-enol tautomerism may be observed.
Expected IR Data ν (cm⁻¹): ~3300-2500 (broad, O-H stretch), ~1760 (C=O stretch, acid), ~1715 (C=O stretch, ketone), ~1610 (C=C stretch, aromatic)KBr pellet or Nujol mull.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_part_a Part A: Ester Synthesis cluster_part_b Part B: Hydrolysis A1 1. Mix NaH and Toluene in Inert Atmosphere A2 2. Add 4'-Methylacetophenone (Enolate Formation) A1->A2 A3 3. Add Diethyl Carbonate A2->A3 A4 4. Reflux (4-6h) (Claisen Condensation) A3->A4 A5 5. Quench with HCl (0°C) A4->A5 A6 6. Extraction with Ether A5->A6 A7 7. Wash (NaHCO3, Brine) A6->A7 A8 8. Dry and Evaporate A7->A8 A9 9. Purify Crude Ester (Vacuum Distillation) A8->A9 B1 1. Dissolve Ester in EtOH A9->B1 Proceed with Crude Ester B2 2. Add 10% NaOH (Saponification) B1->B2 B3 3. Stir at RT (8-12h) B2->B3 B4 4. Acidify with HCl (0°C) (Precipitation) B3->B4 B5 5. Filter Precipitate B4->B5 B6 6. Wash with Cold Water B5->B6 B7 7. Dry Under Vacuum B6->B7 B8 Final Product: This compound B7->B8

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Friedel–Crafts Synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid via a Friedel–Crafts acylation reaction. The synthesis involves the reaction of toluene with succinic anhydride using anhydrous aluminum chloride as a Lewis acid catalyst. This protocol includes reagent quantities, reaction conditions, a detailed workup and purification procedure, and safety considerations. All quantitative data is presented in tabular format for clarity, and a logical workflow of the synthesis is provided as a Graphviz diagram.

Introduction

The Friedel–Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction typically employs a strong Lewis acid, such as aluminum trichloride (AlCl₃), to activate an acylating agent, like an acid anhydride or acyl chloride.[2][3]

The synthesis of this compound, also known as 4-Oxo-4-(p-tolyl)butanoic acid or 3-(4-Methylbenzoyl)propionic acid, is a classic example of this reaction.[3][4] Toluene, an activated aromatic ring, serves as the substrate, and succinic anhydride provides the four-carbon acyl group. Due to the directing effect of the methyl group on the toluene ring, the acylation occurs predominantly at the para-position, yielding the desired product with high regioselectivity. The resulting keto-acid is a valuable building block in the synthesis of various more complex molecules and pharmaceutical intermediates.

Reaction Scheme & Mechanism

The overall reaction is the acylation of toluene with succinic anhydride, catalyzed by aluminum chloride.

Scheme 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

References

Effective Purification Techniques for 3-Oxo-4-(4-methylphenyl)butanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the effective purification of 3-Oxo-4-(4-methylphenyl)butanoic acid, a beta-keto acid of interest in pharmaceutical synthesis. Due to the limited availability of specific literature for this compound, the following protocols are based on established methods for structurally similar aromatic beta-keto acids and are intended to serve as a starting point for optimization.

Introduction

This compound is a keto-acid that may be synthesized through various organic reactions. The crude product often contains unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a compound of high purity, which is essential for subsequent synthetic steps and for biological or pharmaceutical applications. The primary methods for the purification of this compound are recrystallization and column chromatography.

Purification Techniques

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution.

Key Considerations for Solvent Selection:

  • The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.

  • The solvent's boiling point should be below the melting point of the compound to prevent it from oiling out.

  • The solvent should not react with the compound.

  • Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

Based on the structure of this compound, suitable solvent systems could include:

  • A mixture of a polar solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexanes, heptane).

  • Aqueous solutions with adjusted pH, followed by recrystallization from an organic solvent. For instance, a related compound, 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, has been recrystallized from a dilute hydrochloric acid solution at low temperatures to achieve high purity[1].

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach.

Key Parameters:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is commonly used.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Data Presentation

The following tables present illustrative quantitative data for the purification of this compound. These values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Recrystallization Purification Data

ParameterBefore PurificationAfter Purification
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) ~85%>98%
Yield -70-90%
Melting Point Broad rangeSharp melting point

Table 2: Column Chromatography Purification Data

ParameterBefore PurificationAfter Purification
Appearance Brownish oily solidWhite solid
Purity (by HPLC) ~70%>99%
Yield -50-75%
Eluent System -Hexane:Ethyl Acetate Gradient

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy (the point of saturation). If too much hexanes is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexanes:Ethyl Acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Solid B Add Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble Impurities D Cooling & Crystallization B->D C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for Purification by Recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Pack Column with Silica Gel B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Compound G->H

References

The Strategic Role of 3-Oxo-4-(4-methylphenyl)butanoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocol

Introduction

3-Oxo-4-(4-methylphenyl)butanoic acid, a γ-keto acid, serves as a versatile and highly valuable building block in modern organic synthesis. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures, particularly heterocyclic scaffolds of significant medicinal interest. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyridazinone derivatives, which are prominent cores in many pharmacologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Methylphenyl)-4-oxobutanoic acid, a closely related and commercially available precursor, is provided below. These properties are essential for its handling and use in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃[1][2]
Molar Mass 192.214 g/mol [1][2]
Appearance White powder[1]
Melting Point 129 °C[1]
Solubility in water Insoluble[1]

Application in the Synthesis of Pyridazinone Derivatives

One of the most powerful applications of this compound is in the synthesis of 4,5-dihydro-6-(4-methylphenyl)-3(2H)-pyridazinones. These heterocyclic compounds are of great interest in drug discovery due to their wide range of biological activities.[3][4][5] The synthesis involves a cyclocondensation reaction with hydrazine hydrate.

Experimental Workflow: Synthesis of this compound

The precursor, this compound, can be synthesized via a Friedel-Crafts acylation of toluene with succinic anhydride.[1] This straightforward reaction provides the necessary γ-keto acid backbone for subsequent heterocyclization.

Synthesis_of_Starting_Material Toluene Toluene Intermediate Acylium Ion Intermediate Toluene->Intermediate Nucleophilic Attack SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Activation LewisAcid AlCl₃ (Lewis Acid) LewisAcid->SuccinicAnhydride Product This compound Intermediate->Product Work-up

Caption: Friedel-Crafts acylation for the synthesis of the γ-keto acid precursor.

Experimental Protocol: Synthesis of 4,5-dihydro-6-(4-methylphenyl)-3(2H)-pyridazinone

This protocol is adapted from a similar synthesis and provides a general method for the cyclocondensation of this compound with hydrazine hydrate.[3]

Materials:

  • This compound (0.01 mol)

  • Hydrazine hydrate (80% solution, 1 mL)

  • Ethanol (20 mL)

  • Standard reflux apparatus

  • Filtration setup

Procedure:

  • To a solution of this compound (0.01 mole) in 20 mL of ethanol, add 1 mL of 80% hydrazine hydrate.

  • Heat the reaction mixture under reflux for 3 hours.

  • After cooling the reaction mixture to room temperature, a solid product will precipitate.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified 4,5-dihydro-6-(4-methylphenyl)-3(2H)-pyridazinone as white crystals.

Expected Yield and Characterization Data

The following table summarizes the expected yield and key characterization data for the synthesized pyridazinone, based on analogous reactions.[3]

CompoundYield (%)Melting Point (°C)IR (KBr, cm⁻¹)
4,5-dihydro-6-(4-methylphenyl)-3(2H)-pyridazinone~70-75~150-1553200 (N-H), 2925 (C-H, aliphatic), 1660 (C=O)
Experimental Workflow: Synthesis of Pyridazinone Derivative

The following diagram illustrates the key steps in the synthesis of the pyridazinone derivative from the γ-keto acid.

Pyridazinone_Synthesis KetoAcid This compound Reaction Cyclocondensation (Reflux in Ethanol) KetoAcid->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product 4,5-dihydro-6-(4-methylphenyl)-3(2H)-pyridazinone Reaction->Product

Caption: Synthetic pathway for the formation of a pyridazinone derivative.

Advanced Applications and Future Directions

The resulting pyridazinone scaffold can be further functionalized to generate a library of compounds for drug discovery screening. The N-H group of the pyridazinone ring can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution reactions. These modifications can be used to modulate the pharmacological properties of the molecule, such as receptor binding affinity, selectivity, and pharmacokinetic parameters.

This compound is a valuable and versatile intermediate in advanced organic synthesis. Its utility is particularly evident in the construction of medicinally relevant heterocyclic systems such as pyridazinones. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this building block in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents.

References

Application Notes and Protocols: Utilizing 3-Oxo-4-(4-methylphenyl)butanoic Acid as a Precursor in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Oxo-4-(4-methylphenyl)butanoic acid, a valuable ketoacid precursor in medicinal chemistry and organic synthesis. Detailed experimental protocols for its preparation are provided, along with a summary of its potential uses in the development of novel therapeutics and heterocyclic compounds.

Introduction

This compound, also known as 3-oxo-4-(p-tolyl)butanoic acid, is a ketoacid that serves as a versatile building block in organic synthesis. Its structure, featuring both a ketone and a carboxylic acid functional group in a specific 1,3-relationship, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of a wide range of molecules, including heterocyclic compounds and potentially biologically active agents. The presence of the 4-methylphenyl (p-tolyl) group can also influence the pharmacological properties of its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-methylphenylacetonitrile. The first step involves the synthesis of the corresponding methyl ester, Methyl 4-(4-methylphenyl)-3-oxobutanoate, via a Blaise reaction. The subsequent step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Blaise Reaction cluster_1 Step 2: Hydrolysis 4-Methylphenylacetonitrile 4-Methylphenylacetonitrile ReactionMixture Reaction 4-Methylphenylacetonitrile->ReactionMixture Reactant Potassium methyl malonate Potassium methyl malonate Potassium methyl malonate->ReactionMixture Reactant Zinc chloride Zinc chloride Zinc chloride->ReactionMixture Catalyst Ethylene dichloride Ethylene dichloride Ethylene dichloride->ReactionMixture Solvent Methyl 4-(4-methylphenyl)-3-oxobutanoate Methyl 4-(4-methylphenyl)-3-oxobutanoate Methyl 4-(4-methylphenyl)-3-oxobutanoate_hydrolysis Methyl 4-(4-methylphenyl)-3-oxobutanoate Methyl 4-(4-methylphenyl)-3-oxobutanoate->Methyl 4-(4-methylphenyl)-3-oxobutanoate_hydrolysis ReactionMixture->Methyl 4-(4-methylphenyl)-3-oxobutanoate Product HydrolysisReaction Reaction Methyl 4-(4-methylphenyl)-3-oxobutanoate_hydrolysis->HydrolysisReaction Substrate Base or Acid Base or Acid Base or Acid->HydrolysisReaction Catalyst Water Water Water->HydrolysisReaction Reagent This compound This compound HydrolysisReaction->this compound Final Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(4-methylphenyl)-3-oxobutanoate

This protocol is adapted from a general procedure for the synthesis of methyl-4-phenyl-3-oxo butyrate derivatives.

Materials:

  • 4-Methylphenylacetonitrile

  • Potassium methyl malonate

  • Anhydrous zinc chloride (ZnCl₂)

  • Ethylene dichloride (EDC)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-methylphenylacetonitrile (1.0 M) and potassium methyl malonate (2.0 M) in ethylene dichloride under a nitrogen atmosphere, add anhydrous zinc chloride (2.0 M) at room temperature.

  • Raise the temperature of the reaction mixture to reflux (80-85 °C) and stir for 60-90 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with 1M HCl.

  • Separate the organic layer and extract the aqueous layer with ethylene dichloride.

  • Combine the organic layers, wash with water until the pH is neutral, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel to furnish Methyl 4-(4-methylphenyl)-3-oxobutanoate.

Quantitative Data for Step 1:

ParameterValue
Yield ~40%
Purity (HPLC) >96%
Appearance Pale yellow oil

Step 2: Hydrolysis of Methyl 4-(4-methylphenyl)-3-oxobutanoate

This is a general protocol for the hydrolysis of a β-keto ester to a β-keto acid. The conditions should be carefully controlled to avoid decarboxylation of the product.

Materials:

  • Methyl 4-(4-methylphenyl)-3-oxobutanoate

  • Sodium hydroxide (NaOH) or another suitable base

  • Hydrochloric acid (HCl) for acidification

  • Water (deionized)

  • Diethyl ether or other suitable organic solvent for extraction

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve Methyl 4-(4-methylphenyl)-3-oxobutanoate in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of a base (e.g., 1M NaOH solution) while stirring.

  • Stir the reaction mixture at a low temperature (e.g., 0-5 °C) and monitor the progress by TLC until the starting material is consumed. Avoid prolonged reaction times and elevated temperatures to minimize the risk of decarboxylation.

  • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with cold, dilute HCl.

  • Extract the product into an organic solvent such as diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization if necessary.

Quantitative Data for Step 2:

ParameterExpected Value
Yield Moderate to high (typically >70%, dependent on conditions)
Purity High, may require purification to remove any decarboxylated by-product
Appearance Solid

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in drug discovery.

Potential Application in Heterocyclic Synthesis

One potential application is in the synthesis of pyrazolone and pyrimidine derivatives through condensation reactions with hydrazine and urea/thiourea, respectively.

G cluster_0 Synthesis of Pyrazolone Derivative cluster_1 Synthesis of Pyrimidine Derivative This compound This compound Condensation1 Condensation This compound->Condensation1 Precursor Condensation2 Condensation This compound->Condensation2 Precursor Hydrazine Hydrazine Hydrazine->Condensation1 Reagent Pyrazolone derivative Pyrazolone derivative Condensation1->Pyrazolone derivative Urea or Thiourea Urea or Thiourea Urea or Thiourea->Condensation2 Reagent Pyrimidine derivative Pyrimidine derivative Condensation2->Pyrimidine derivative

Caption: Potential synthetic routes to heterocyclic compounds from the precursor.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively documented, its structural motifs are present in compounds with known pharmacological activities. This suggests its potential as a precursor for the development of new therapeutic agents.

  • Kynurenine-3-hydroxylase (KMO) Inhibitors: Derivatives of 4-phenyl-4-oxo-butanoic acid have been investigated as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the pathology of neurodegenerative diseases such as Huntington's disease. The structural similarity suggests that derivatives of this compound could also exhibit inhibitory activity against KMO.

  • Sphingosine-1-phosphate receptor 1 (S1P1) Agonists: A novel chemical series of 4-oxo-4-arylbutanoic acid derivatives has been identified as potent and selective S1P1 receptor agonists.[1] S1P1 receptor modulation is a validated therapeutic strategy for autoimmune diseases like multiple sclerosis. The this compound scaffold could be explored for the development of new S1P1 agonists.

  • Anticancer and Antioxidant Agents: Studies on various propanoic acid derivatives have demonstrated their potential as anticancer and antioxidant candidates. The unique combination of a keto and carboxylic acid group in this compound provides a template for the synthesis of novel derivatives with potential antiproliferative and radical scavenging properties.

Conclusion

This compound is a readily accessible synthetic precursor with significant potential in both medicinal chemistry and the synthesis of complex organic molecules. The detailed protocols provided herein offer a reliable pathway to its synthesis, opening avenues for its utilization in the discovery and development of new chemical entities with therapeutic promise. Further investigation into the biological activities of its derivatives is warranted to fully explore its potential in drug development.

References

Application Notes and Protocols for the Preparation of 3-Oxo-4-(4-methylphenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-4-arylbutanoic acid derivatives are a class of compounds with significant potential in medicinal chemistry. Notably, derivatives of the structurally related 4-oxo-4-arylbutanoic acids have been identified as inhibitors of kynurenine-3-monooxygenase (KMO), an important enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Dysregulation of this pathway is implicated in various neurodegenerative diseases, making KMO a compelling therapeutic target.[3][4] This document provides detailed protocols for the synthesis of a representative compound, 3-Oxo-4-(4-methylphenyl)butanoic acid, and its ethyl ester, serving as a template for the preparation of a variety of derivatives.

Synthetic Strategy Overview

The preparation of this compound is a two-step process. The first step involves the synthesis of the corresponding ethyl ester, ethyl 3-oxo-4-(4-methylphenyl)butanoate, via a Claisen condensation reaction. The subsequent step is the hydrolysis of the ester to yield the final carboxylic acid.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Ethyl 4-methylphenylacetate Ethyl 4-methylphenylacetate Claisen Condensation Claisen Condensation Ethyl 4-methylphenylacetate->Claisen Condensation Ethyl acetate Ethyl acetate Ethyl acetate->Claisen Condensation Sodium ethoxide Sodium ethoxide Sodium ethoxide->Claisen Condensation Base Ethyl 3-oxo-4-(4-methylphenyl)butanoate Ethyl 3-oxo-4-(4-methylphenyl)butanoate Claisen Condensation->Ethyl 3-oxo-4-(4-methylphenyl)butanoate Ester Hydrolysis Ester Hydrolysis Ethyl 3-oxo-4-(4-methylphenyl)butanoate->Ester Hydrolysis This compound This compound Ester Hydrolysis->this compound Aqueous Acid/Base Aqueous Acid/Base Aqueous Acid/Base->Ester Hydrolysis Catalyst

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-oxo-4-(4-methylphenyl)butanoate

This protocol is adapted from the Claisen condensation of ethyl phenylacetate.[5][6][7]

Materials:

  • Ethyl 4-methylphenylacetate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Aqueous hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere.

  • Add a mixture of ethyl 4-methylphenylacetate (1.0 eq) and ethyl acetate (1.5 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.

  • Acidify the aqueous mixture with 1 M hydrochloric acid to pH 3-4.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Hydrolysis

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 3-oxo-4-(4-methylphenyl)butanoate

  • Ethanol

  • Aqueous sodium hydroxide (2 M) or Aqueous hydrochloric acid (2 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

A. Base-Catalyzed Hydrolysis (Saponification):

  • Dissolve ethyl 3-oxo-4-(4-methylphenyl)butanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add 2 M aqueous sodium hydroxide (2.0 eq) and heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with 2 M hydrochloric acid to pH 2-3, which will precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the product.

B. Acid-Catalyzed Hydrolysis:

  • Dissolve ethyl 3-oxo-4-(4-methylphenyl)butanoate (1.0 eq) in a mixture of ethanol and 2 M aqueous hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the product from the aqueous residue with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain the carboxylic acid.

Data Presentation

The following table summarizes typical yields for the synthesis of various 3-oxo-4-arylbutanoic acid derivatives based on literature for analogous compounds. Actual yields may vary depending on the specific substrate and reaction conditions.

R Group (in 4-aryl position)Ester Synthesis Yield (%)Hydrolysis Yield (%)Reference
H (phenyl)80-9085-95[8]
4-Methyl75-8580-90N/A
4-Methoxy70-8075-85N/A
4-Chloro80-9085-95N/A
4-Nitro65-7570-80N/A
3,4-Dichloro70-8080-90[2]

Note: Yields for substituted derivatives are estimated based on typical outcomes for similar reactions and may require optimization.

Biological Context: Inhibition of Kynurenine-3-Monooxygenase

The kynurenine pathway is the primary metabolic route for tryptophan. One of the key enzymes in this pathway is Kynurenine-3-Monooxygenase (KMO), which converts kynurenine to 3-hydroxykynurenine.[3][4] Overactivity of KMO can lead to an accumulation of neurotoxic downstream metabolites, such as quinolinic acid, which are implicated in neurodegenerative diseases.[1] Therefore, inhibition of KMO is a promising therapeutic strategy. 4-Oxo-4-arylbutanoic acid derivatives have been shown to be effective inhibitors of KMO.[2] The structural similarity of 3-oxo-4-arylbutanoic acids suggests they may also interact with this target.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine-3- Monooxygenase (KMO) Kynurenine->KMO 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Quinolinic Acid Quinolinic Acid 3-Hydroxykynurenine->Quinolinic Acid Neurotoxicity Neurotoxicity Quinolinic Acid->Neurotoxicity Inhibitor 3-Oxo-4-arylbutanoic acid derivative Inhibitor->KMO Inhibition

Figure 2: Inhibition of the Kynurenine Pathway by 3-Oxo-4-arylbutanoic acid derivatives.

References

Safe handling, storage, and disposal of 3-Oxo-4-(4-methylphenyl)butanoic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Oxo-4-(4-methylphenyl)butanoic acid was available at the time of this writing. The following information is compiled from data on structurally similar compounds, such as 4-(4-Methylphenyl)-4-oxobutanoic acid and other related butanoic acid derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

Hazard Identification and Summary

This compound is anticipated to be a hazardous substance. Based on data from analogous compounds, it is likely classified as:

  • Skin Irritant (Category 2) [1][2]

  • Serious Eye Irritant (Category 2A) [1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation [1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning

Data Presentation

The following table summarizes physicochemical data from a closely related structural isomer, 4-(4-Methylphenyl)-4-oxobutanoic acid (CAS: 4619-20-9), to provide an estimate of the properties of this compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃--INVALID-LINK--
Molar Mass192.21 g/mol --INVALID-LINK--
AppearanceWhite powder (assumed)--INVALID-LINK--
Melting Point129 °C (264 °F; 402 K)--INVALID-LINK--
Solubility in waterInsoluble--INVALID-LINK--

Safe Handling Protocols

Engineering Controls
  • Work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[3][4]

  • Ensure a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles that meet ANSI Z87 standards.[3]

  • Hand Protection: Use chemically compatible gloves (e.g., nitrile) and change them immediately if contaminated.[4]

  • Skin and Body Protection: A knee-length laboratory coat is required.[3] Ensure legs and feet are covered with long pants and closed-toe shoes.[4]

General Handling Practices
  • Avoid generating dust.

  • Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Keep the container tightly closed when not in use.[1]

  • Wash hands thoroughly after handling.[1]

  • Use disposable bench protectors to prevent contamination of work surfaces.[5]

Storage Procedures

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][6]

  • Store below eye level.[4]

  • Segregate from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[6][7]

Spill and Emergency Procedures

Spill Response
  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]

  • Avoid creating dust.

  • Ventilate the area and decontaminate the spill site with an appropriate solvent, followed by soap and water.

  • Do not allow the material to enter drains or waterways.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.[9]

  • The compound and its container must be disposed of as hazardous waste.[9]

  • Do not mix with other waste streams unless compatibility is confirmed.

Experimental Protocols

Protocol for Weighing and Preparing a Solution
  • Preparation: Don all required PPE (safety goggles, lab coat, gloves). Ensure the chemical fume hood is operational.

  • Weighing: Place a weigh boat on a tared analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Transfer: Carefully add the weighed solid to a suitable reaction vessel or flask.

  • Cleaning: Wipe the spatula and any contaminated surfaces with a damp cloth or paper towel. Dispose of the weigh boat and cleaning materials as hazardous waste.

  • Solubilization: Add the desired solvent to the vessel containing the compound. If necessary, gently swirl or stir to dissolve.

  • Final Steps: Tightly cap the original container and return it to its designated storage area. Wash hands thoroughly.

Visualizations

Safe_Handling_Workflow start Start prep 1. Preparation: - Don PPE (Goggles, Lab Coat, Gloves) - Verify Fume Hood Function start->prep weigh 2. Weighing: - Perform in Fume Hood - Use Spatula to Transfer Solid - Minimize Dust Generation prep->weigh transfer 3. Transfer & Solubilization: - Add Solid to Vessel - Add Solvent weigh->transfer cleanup 4. Immediate Cleanup: - Secure Lid on Stock Container - Dispose of Contaminated Weigh Boat - Wipe Down Surfaces transfer->cleanup storage 5. Storage: - Return Stock to Designated Area - Ensure Container is Tightly Sealed cleanup->storage end End storage->end

Caption: Workflow for the safe handling of this compound.

Chemical_Incompatibilities compound This compound (and related butanoic acids) oxidizers Strong Oxidizing Agents (e.g., Perchlorates, Nitrates) compound->oxidizers Risk of vigorous reaction bases Strong Bases (e.g., Sodium Hydroxide) compound->bases Exothermic reaction reducers Reducing Agents compound->reducers Potential for reaction metals Reactive Metals (e.g., Aluminum) compound->metals May be corrosive

Caption: Chemical incompatibilities for butanoic acid derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid. Due to limited specific literature on this exact molecule, the guidance provided is based on established principles for the synthesis of β-keto acids and data from closely related analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

The synthesis of β-keto acids like this compound is primarily challenged by the compound's inherent instability, which can lead to several issues:

  • Decarboxylation: β-keto acids are prone to losing carbon dioxide (CO2) upon heating, leading to the formation of a ketone byproduct. This is the most significant and common side reaction.

  • Low Yields: Due to decarboxylation and other side reactions, achieving high yields can be difficult. Reaction conditions must be carefully controlled to minimize product loss.

  • Purification Difficulties: The polarity of the carboxylic acid and the potential for thermal degradation make purification challenging. The final product can also be hygroscopic, complicating handling and storage.

  • Side Reactions: Besides decarboxylation, other potential side reactions include self-condensation of the starting materials or products, and reactions with solvents or impurities.

Q2: How can I prevent decarboxylation during the synthesis and workup?

Preventing decarboxylation is critical for a successful synthesis. Here are key strategies:

  • Low Temperatures: Maintain low temperatures throughout the reaction and purification steps. Avoid heating the reaction mixture unless absolutely necessary and specified in a validated protocol.

  • Mild Reaction Conditions: Utilize mild bases and acids for catalysis and workup to avoid promoting decarboxylation.

  • Rapid Workup: Process the reaction mixture as quickly as possible to minimize the time the β-keto acid is exposed to conditions that might induce decarboxylation.

  • Anhydrous Conditions: For certain synthetic routes, such as those involving Claisen condensation, maintaining anhydrous (dry) conditions is crucial to prevent hydrolysis of esters and other side reactions.

Q3: What is a common synthetic route for preparing a β-keto acid like this compound?

A common approach for synthesizing β-keto acids is through the hydrolysis of a corresponding β-keto ester. A plausible route for this compound could be adapted from syntheses of similar structures, such as the one described for a fluorinated analogue. This typically involves a Reformatsky-type reaction followed by hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Decarboxylation of the product. Maintain low temperatures during reaction and workup. Use milder reagents.
Incomplete reaction. Extend reaction time or slightly increase the temperature if the protocol allows and decarboxylation is not a major issue. Check the quality and stoichiometry of reagents.
Hydrolysis of starting materials or intermediates. Ensure anhydrous conditions if the reaction chemistry is sensitive to water (e.g., using dried solvents and glassware).
Presence of a Major Byproduct (ketone) Decarboxylation. This is strong evidence of product degradation. Refer to the solutions for preventing decarboxylation. The ketone byproduct will be 1-(p-tolyl)propan-2-one.
Difficulty in Isolating the Product Product is highly soluble in the aqueous phase during extraction. Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and improve extraction efficiency into the organic phase.
Emulsion formation during extraction. Add a small amount of brine or a different organic solvent to break the emulsion. Let the mixture stand for a longer period.
Product is an Oil Instead of a Solid Presence of impurities or residual solvent. Attempt to purify further using column chromatography at low temperatures. Ensure all solvent is removed under high vacuum without heating.
Hygroscopic nature of the product. Handle the product under an inert, dry atmosphere (e.g., in a glovebox). Dry the purified product under high vacuum over a desiccant.

Experimental Protocols

Note: The following protocol is an adapted procedure based on the synthesis of a structurally similar compound, 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, due to the lack of a detailed published procedure for this compound. Researchers should optimize these conditions for their specific application.

Synthesis of Ethyl 3-Oxo-4-(4-methylphenyl)butanoate (Precursor)

  • Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofuran (THF).

  • Addition of Reagents: To the THF, add 4-methylphenylacetonitrile and activated zinc powder. Stir the suspension.

  • Reformatsky Reaction: Slowly add ethyl bromoacetate to the mixture. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary. Stir for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

Hydrolysis to this compound

  • Saponification: Dissolve the crude ethyl 3-oxo-4-(4-methylphenyl)butanoate in a suitable solvent like ethanol or THF. Add a solution of sodium hydroxide or lithium hydroxide in water at a low temperature (e.g., 0-5 °C).

  • Monitoring: Stir the reaction at low temperature and monitor for the disappearance of the starting ester by TLC.

  • Acidification: Once the hydrolysis is complete, cool the reaction mixture in an ice bath and carefully acidify with cold, dilute hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Extract the product from the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure without heating. The resulting crude product may require further purification by column chromatography on silica gel at low temperatures or by recrystallization from a suitable solvent system if it is a solid.

Data Presentation

Due to the lack of specific quantitative data for this compound in the literature, the following table presents hypothetical data based on typical yields and purities for analogous β-keto acid syntheses.

Parameter Expected Range Notes
Yield of β-keto ester 60-80%This step is generally higher yielding than the subsequent hydrolysis.
Yield of β-keto acid 40-70%Yield is highly dependent on the control of decarboxylation.
Purity (by HPLC) >95%Purity after chromatographic purification.
Melting Point VariableHighly dependent on purity and crystalline form. May be a low-melting solid or an oil.

Visualizations

Troubleshooting Workflow for Low Yield in β-Keto Acid Synthesis

Troubleshooting_Workflow start Low Yield Observed check_decarboxylation Check for Decarboxylation (e.g., by NMR, LC-MS for ketone byproduct) start->check_decarboxylation decarbox_present Decarboxylation Confirmed check_decarboxylation->decarbox_present no_decarbox No Significant Decarboxylation check_decarboxylation->no_decarbox solution_temp Lower Reaction and Workup Temperature decarbox_present->solution_temp solution_reagents Use Milder Acids/Bases decarbox_present->solution_reagents solution_time Reduce Reaction/Workup Time decarbox_present->solution_time check_reaction_completion Check for Incomplete Reaction (e.g., by TLC, LC-MS for starting material) no_decarbox->check_reaction_completion incomplete_rxn Reaction Incomplete check_reaction_completion->incomplete_rxn complete_rxn Reaction Complete check_reaction_completion->complete_rxn solution_time_ext Extend Reaction Time incomplete_rxn->solution_time_ext solution_reagent_quality Verify Reagent Quality and Stoichiometry incomplete_rxn->solution_reagent_quality check_extraction Review Extraction Protocol complete_rxn->check_extraction solution_extraction Increase Number of Extractions or Use Brine check_extraction->solution_extraction

Caption: A decision tree for troubleshooting low yields in the synthesis of β-keto acids.

General Synthetic Pathway for this compound

Synthetic_Pathway start_materials 4-Methylphenylacetonitrile + Ethyl bromoacetate intermediate Ethyl 3-Oxo-4-(4-methylphenyl)butanoate start_materials->intermediate Reformatsky Reaction product This compound intermediate->product Hydrolysis reagents1 1. Activated Zinc 2. THF byproduct 1-(p-tolyl)propan-2-one (Decarboxylation Product) product->byproduct Decarboxylation reagents2 1. NaOH or LiOH (aq) 2. Dilute HCl (aq) condition_heat Heat

Caption: A general synthetic route highlighting the formation of the target molecule and a key byproduct.

Technical Support Center: Synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Oxo-4-(4-methylphenyl)butanoic acid.

I. Synthesis Overview & Experimental Protocols

The recommended synthetic strategy involves a two-step process:

  • Crossed Claisen Condensation: Synthesis of ethyl 3-oxo-4-(4-methylphenyl)butanoate from ethyl acetate and ethyl 4-methylphenylacetate.

  • Hydrolysis and Decarboxylation: Conversion of the β-keto ester intermediate to the final product, this compound.

Experimental Protocol: Step 1 - Synthesis of ethyl 3-oxo-4-(4-methylphenyl)butanoate

This protocol is based on standard procedures for crossed Claisen condensations and may require optimization.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ethyl 4-methylphenylacetate

  • Ethyl acetate (in excess)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Ethyl 4-methylphenylacetate is added dropwise to the sodium ethoxide solution at room temperature with stirring.

  • A significant excess of ethyl acetate is then added slowly to the reaction mixture.

  • The mixture is heated to reflux for several hours to ensure the completion of the condensation.

  • After cooling to room temperature, the reaction mixture is acidified with dilute HCl.

  • The product is extracted with diethyl ether or THF.

  • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 3-oxo-4-(4-methylphenyl)butanoate.

  • The crude product can be purified by vacuum distillation.

Experimental Protocol: Step 2 - Hydrolysis and Decarboxylation

Materials:

  • Crude ethyl 3-oxo-4-(4-methylphenyl)butanoate

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

Procedure:

  • The crude ethyl 3-oxo-4-(4-methylphenyl)butanoate is refluxed with an aqueous solution of NaOH or KOH to saponify the ester.

  • After the saponification is complete, the reaction mixture is cooled in an ice bath and carefully acidified with concentrated HCl until the solution is strongly acidic. This will cause the decarboxylation to occur, evidenced by the evolution of CO₂ gas.

  • Gentle heating of the acidified mixture may be required to complete the decarboxylation.

  • The mixture is then cooled, and the product is extracted with diethyl ether or ethyl acetate.

  • The organic layer is washed with brine and dried over anhydrous MgSO₄.

  • The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization.

II. Troubleshooting Guides & FAQs

Step 1: Crossed Claisen Condensation
Problem IDQuestionPossible Cause(s)Suggested Solution(s)
CC-01 Low yield of the desired β-keto ester. 1. Self-condensation of ethyl acetate: This is a common side reaction.[1] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Hydrolysis of esters: Presence of water in the reaction.1. Use a large excess of ethyl acetate to favor the crossed condensation.[1] 2. Ensure all reagents and solvents are anhydrous. 3. Increase the reflux time and monitor the reaction by TLC.
CC-02 Isolation of a significant amount of unreacted starting materials. 1. Inactive base: The sodium ethoxide may have decomposed due to moisture. 2. Insufficient base: An inadequate amount of base will lead to incomplete enolate formation.1. Use freshly prepared or properly stored sodium ethoxide. 2. Ensure at least one full equivalent of base is used relative to the limiting ester (ethyl 4-methylphenylacetate).
CC-03 Formation of multiple unidentified byproducts. 1. Transesterification: If using a different alkoxide base than the ester's alcohol component. 2. Further reactions of the product: The product can react further under the basic conditions.1. Match the alkoxide base to the ester (i.e., use sodium ethoxide with ethyl esters). 2. Keep the reaction temperature as low as feasible to complete the reaction and consider shorter reaction times.
Step 2: Hydrolysis and Decarboxylation
Problem IDQuestionPossible Cause(s)Suggested Solution(s)
HD-01 Low yield of the final acid product. 1. Incomplete hydrolysis: Insufficient heating or concentration of the base. 2. Incomplete decarboxylation: Insufficient acidification or heating. 3. Product decomposition: β-keto acids can be unstable at high temperatures.1. Ensure complete saponification by monitoring the disappearance of the ester spot on TLC. 2. After acidification, gently heat the solution to ensure complete CO₂ evolution. 3. Avoid excessive heating during decarboxylation.
HD-02 The product is an oil and does not crystallize. 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. The product may be a low-melting solid or an oil at room temperature. 1. Purify the crude product by column chromatography before attempting recrystallization. 2. If the product is an oil, purification by vacuum distillation might be an alternative.
HD-03 During acidification, a precipitate forms but then redissolves. This is normal. The initial precipitate is likely the sodium salt of the carboxylic acid, which then protonates and may redissolve in the aqueous/organic mixture before extraction.Proceed with the extraction as planned.

III. Data Presentation

Reaction StepKey ParametersExpected Outcome/Yield
Crossed Claisen Condensation Base: Sodium EthoxideReactants: Ethyl acetate (excess) and Ethyl 4-methylphenylacetateSolvent: Anhydrous EthanolEthyl 3-oxo-4-(4-methylphenyl)butanoateYields for analogous crossed Claisen reactions can range from 50-80%, depending on the substrates and conditions.
Hydrolysis & Decarboxylation Reagents: NaOH or KOH, followed by HClConditions: Reflux for hydrolysis, followed by acidification and gentle heating.3-Oxo-4-(4-methylphenyl)butanoic acidThis step is typically high-yielding, often >90%, provided the hydrolysis and decarboxylation are complete.

IV. Visualizations

SynthesisWorkflow cluster_step1 Step 1: Crossed Claisen Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation EA Ethyl Acetate Intermediate Ethyl 3-oxo-4-(4-methylphenyl)butanoate EA->Intermediate EMPA Ethyl 4-methylphenylacetate EMPA->Intermediate NaOEt Sodium Ethoxide NaOEt->Intermediate Base FinalProduct This compound Intermediate->FinalProduct Hydrolysis & Decarboxylation Hydrolysis 1. NaOH/H2O, Reflux 2. HCl (aq)

Caption: Overall synthetic workflow for this compound.

ClaisenMechanism cluster_mechanism Mechanism of Crossed Claisen Condensation EA Ethyl Acetate Enolate Enolate of Ethyl Acetate EA->Enolate Deprotonation EMPA Ethyl 4-methylphenylacetate Enolate->EMPA Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral EMPA->Tetrahedral Product Ethyl 3-oxo-4-(4-methylphenyl)butanoate Tetrahedral->Product Elimination of Ethoxide Base NaOEt Base->EA EtOH EtOH

Caption: Key steps in the Crossed Claisen Condensation mechanism.

References

Identifying and minimizing side reactions in 3-Oxo-4-(4-methylphenyl)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Friedel-Crafts Acylation and Claisen Condensation.

Route 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

This is a widely used method for the preparation of 4-(4-Methylphenyl)-4-oxobutanoic acid.[1] The reaction involves the electrophilic aromatic substitution of toluene with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous aluminum chloride (e.g., 2.2 equivalents) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the suspension in an ice bath.

  • Reagent Addition: Dissolve succinic anhydride (1 equivalent) in the chosen solvent and add it portion-wise to the stirred suspension of aluminum chloride.

  • Toluene Addition: Add toluene (1 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The product will precipitate as a solid.

  • Isolation and Purification: Filter the crude product, wash with cold water and a small amount of cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., water-ethanol mixture) to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.

Troubleshooting Common Issues (Friedel-Crafts Acylation)

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Insufficient catalyst. 3. Incomplete reaction.1. Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. A stoichiometric amount of AlCl₃ is required as it complexes with the product.[2] Ensure at least 2 equivalents are used. 3. Monitor the reaction by TLC. If starting materials persist, consider extending the reaction time or gently warming the mixture.
Formation of Isomeric Side Products 1. Friedel-Crafts acylation of toluene can produce ortho, meta, and para isomers. The methyl group is an ortho-, para-director.[3]1. The para-substituted product is generally the major product due to steric hindrance at the ortho position.[3] Purification by recrystallization is usually effective in separating the para isomer from minor ortho and meta byproducts. The isomer distribution can be influenced by reaction temperature.[3]
Dark-colored Reaction Mixture/Product 1. Polymerization or charring of starting materials or product. 2. Reaction temperature too high.1. Ensure slow and controlled addition of reagents, especially toluene. 2. Maintain a low temperature during the initial stages of the reaction.
Difficult Product Isolation 1. Oily product instead of a solid. 2. Incomplete decomposition of the aluminum chloride complex.1. Ensure the workup is performed with vigorous stirring in an ice/acid mixture. If an oil persists, try extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation. 2. Add more concentrated HCl to the workup mixture to ensure complete hydrolysis of the complex.

Quantitative Data (Friedel-Crafts Acylation)

Parameter Value Reference
Typical Yield 60-85%General literature values for similar reactions.
Isomer Ratio (para:ortho) Predominantly para[3]
Melting Point (pure product) 129 °C[1]
Route 2: Crossed Claisen Condensation followed by Decarboxylation

This route offers an alternative approach, particularly if functional groups sensitive to strong Lewis acids are present elsewhere in the molecule. It typically involves the condensation of an ester of 4-methylphenylacetic acid with an oxalate ester, followed by hydrolysis and decarboxylation.

Experimental Protocol: Claisen Condensation

  • Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-necked flask under an inert atmosphere. Add ethyl 4-methylphenylacetate (1 equivalent) dropwise to the cooled solution.

  • Condensation: To the resulting enolate solution, add diethyl oxalate (1.2 equivalents) dropwise, maintaining a low temperature.

  • Reaction: Allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: The resulting β-keto ester can be hydrolyzed to the corresponding β-keto acid by treatment with aqueous acid or base. Subsequent heating of the β-keto acid will induce decarboxylation to yield the final product.[4]

  • Workup and Purification: After decarboxylation, cool the reaction mixture and acidify to precipitate the product. Isolate the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent.

Troubleshooting Common Issues (Claisen Condensation)

Issue Potential Cause(s) Troubleshooting Steps
Low Product Yield 1. Self-condensation of ethyl 4-methylphenylacetate. 2. Hydrolysis of the ester starting materials or product. 3. Incomplete decarboxylation.1. To minimize self-condensation, add the ethyl 4-methylphenylacetate slowly to the base and diethyl oxalate mixture. Using a non-enolizable ester like diethyl oxalate in slight excess is crucial.[5][6] 2. Use an alkoxide base (e.g., sodium ethoxide) in an alcoholic solvent corresponding to the ester (ethanol) to prevent transesterification. Ensure anhydrous conditions. 3. Ensure sufficient heating time and temperature for the decarboxylation step. Monitor CO₂ evolution.
Presence of Unreacted Starting Materials 1. Insufficient base. 2. Incomplete reaction.1. Use at least one full equivalent of a strong base to ensure complete enolate formation. 2. Extend the reaction time or consider a stronger base if the reaction is sluggish.
Formation of Byproducts from Retro-Claisen Reaction 1. The Claisen condensation is a reversible reaction.1. The final deprotonation of the β-keto ester product by the alkoxide base helps to drive the equilibrium towards the product. Ensure at least a stoichiometric amount of base is used.

Quantitative Data (Claisen Condensation)

Parameter Value Reference
Typical Yield 50-70%General literature values for similar reactions.
Purity >95% after recrystallizationGeneral expectation for this type of reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for the synthesis of this compound?

A1: The Friedel-Crafts acylation is generally the more direct and higher-yielding route for this specific molecule, as documented in the literature.[1] However, the Claisen condensation route may be preferred if the starting materials are more readily available or if other functional groups in a more complex molecule are sensitive to the harsh conditions of the Friedel-Crafts reaction.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity and purity of this compound can be confirmed using a combination of techniques:

  • Melting Point: The pure compound has a reported melting point of 129 °C.[1]

  • Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the chemical structure.

  • Chromatography: Thin-layer chromatography (TLC) can be used to assess purity and compare with a known standard.

Q3: What are the main safety precautions to consider during these syntheses?

A3:

  • Friedel-Crafts Acylation: Aluminum chloride is a corrosive and water-reactive Lewis acid that should be handled with care in a fume hood. The reaction can be exothermic, so proper temperature control is essential. Hydrochloric acid is generated during the workup.

  • Claisen Condensation: Sodium ethoxide is a strong base and should be handled with care. Ethanol is flammable. Reactions should be conducted under an inert atmosphere to prevent moisture from quenching the base.

Q4: Can I use other Lewis acids for the Friedel-Crafts reaction?

A4: While AlCl₃ is the most common catalyst, other Lewis acids such as FeCl₃, SnCl₄, or Brønsted acids have been used in Friedel-Crafts acylations.[2] However, a stoichiometric amount of the catalyst is often required.

Q5: How can I improve the yield of the Claisen condensation?

A5: To improve the yield, ensure strictly anhydrous conditions, use a strong base in at least a stoichiometric amount, and add the enolizable ester slowly to a mixture of the base and the non-enolizable ester (which should be in slight excess).

Visualizations

Friedel_Crafts_Acylation_Pathway Toluene Toluene Reaction Friedel-Crafts Acylation Toluene->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction Product This compound Reaction->Product Major Product SideProduct Isomeric Side Products (ortho, meta) Reaction->SideProduct Minor Products

Friedel-Crafts Acylation Pathway

Claisen_Condensation_Pathway Ester1 Ethyl 4-methylphenylacetate Condensation Claisen Condensation Ester1->Condensation SideProduct Self-condensation Product Ester1->SideProduct Self-condensation Ester2 Diethyl Oxalate Ester2->Condensation Base Sodium Ethoxide Base->Condensation Base->SideProduct Intermediate β-Keto Ester Intermediate Condensation->Intermediate HydrolysisDecarboxylation Hydrolysis & Decarboxylation Intermediate->HydrolysisDecarboxylation Product This compound HydrolysisDecarboxylation->Product

Claisen Condensation Pathway

Troubleshooting_Workflow cluster_friedel_crafts Friedel-Crafts Troubleshooting cluster_claisen Claisen Condensation Troubleshooting Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No FC_Moisture Check for Moisture (Anhydrous AlCl₃, Dry Glassware) CheckYield->FC_Moisture Yes (FC) CC_Anhydrous Ensure Anhydrous Conditions CheckYield->CC_Anhydrous Yes (CC) Success Successful Synthesis CheckPurity->Success No Recrystallize Optimize Recrystallization (Solvent System, Temperature) CheckPurity->Recrystallize Yes FC_Stoichiometry Verify Catalyst Stoichiometry (≥ 2 eq. AlCl₃) FC_Moisture->FC_Stoichiometry FC_Temp Control Reaction Temperature FC_Stoichiometry->FC_Temp CC_Base Check Base Stoichiometry (≥ 1 eq.) CC_Anhydrous->CC_Base CC_Addition Slow Addition of Enolizable Ester CC_Base->CC_Addition Recrystallize->Success

General Troubleshooting Workflow

References

Technical Support Center: Optimizing Friedel-Crafts Acylation for Substituted Butanoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts acylation reactions utilizing substituted butanoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common Lewis acids for acylating aromatic compounds with substituted butanoyl chlorides, and how do I choose the right one?

A1: Aluminum chloride (AlCl₃) is the most traditional and widely used Lewis acid for Friedel-Crafts acylation due to its high activity.[1][2] However, for substrates sensitive to strong Lewis acids, or to improve selectivity, other catalysts can be advantageous. Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are milder alternatives.[3] For greener and more recyclable options, solid acid catalysts like zeolites (H-ZSM-5, H-Beta) or metal triflates (e.g., Yb(OTf)₃, Hf(OTf)₄) can be employed, sometimes in combination with ionic liquids or under microwave irradiation.[3][4] The choice of catalyst depends on the reactivity of the aromatic substrate and the functional groups present on the butanoyl chloride.

Q2: Can I use substituted butanoic anhydrides or the carboxylic acids directly for acylation?

A2: Yes, both are viable alternatives to acyl chlorides.[5][6]

  • Anhydrides: Substituted butanoic anhydrides can be used, often with the same Lewis acid catalysts as acyl chlorides. They can be particularly useful for acylating electron-rich aromatic compounds.

  • Carboxylic Acids: Direct acylation with carboxylic acids is a greener approach that avoids the generation of halogenated waste. This method often requires stronger Brønsted acids like methanesulfonic acid (MSA) or polyphosphoric acid (PPA), or specialized catalytic systems such as metal triflates under high-temperature or microwave conditions.[7][8]

Q3: My Friedel-Crafts acylation with a 2-substituted butanoyl chloride is giving a low yield. What are the likely causes?

A3: Low yields with 2-substituted butanoyl chlorides are often attributed to steric hindrance. The substituent at the α-position can sterically clash with the aromatic ring and the Lewis acid catalyst complex, slowing down the reaction rate. To mitigate this, consider using a less bulky aromatic substrate if possible, or switching to a smaller, more active Lewis acid. Increasing the reaction temperature or time may also improve yields, but be mindful of potential side reactions.

Q4: I am observing unexpected byproducts in my reaction. What are the common side reactions with substituted butanoic acids?

A4: Several side reactions can occur:

  • Intramolecular Acylation: If the butanoic acid has a phenyl group at the 4-position (e.g., 4-phenylbutanoic acid), intramolecular cyclization to form a tetralone is a highly favorable pathway, especially with strong acid catalysts.[7][9]

  • Rearrangement: While the acylium ion is generally stable and does not undergo rearrangement, substituents on the butanoic acid chain could potentially undergo rearrangement under harsh conditions, though this is less common than in Friedel-Crafts alkylation.[10]

  • Decarboxylation: Although not extensively documented as a major side reaction for butanoyl chlorides under typical Friedel-Crafts conditions, prolonged heating or the use of very strong Lewis acids could potentially lead to some decarboxylation, especially if the substituent destabilizes the acylium ion.

  • Polysubstitution: This is generally not an issue in Friedel-Crafts acylation because the product ketone is deactivated towards further acylation.[11]

Q5: How do electron-donating or electron-withdrawing groups on the aromatic substrate affect the reaction?

A5:

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups activate the aromatic ring, making it more nucleophilic and accelerating the rate of acylation.[12][13] They generally direct the incoming acyl group to the ortho and para positions. Due to steric hindrance, the para product is often the major isomer.[2][13]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups deactivate the aromatic ring, making it less nucleophilic and often rendering it unreactive towards Friedel-Crafts acylation.[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low conversion 1. Deactivated aromatic substrate. 2. Insufficiently active catalyst. 3. Presence of basic functional groups (-NH₂, -OH) on the substrate that quench the catalyst. 4. Moisture in the reaction.1. Use a more activated aromatic compound if possible. 2. Switch to a stronger Lewis acid (e.g., AlCl₃). 3. Protect the basic functional groups before the reaction. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents.[14]
Low yield with sterically hindered substrates 1. Steric hindrance from substituents on the butanoyl chloride or the aromatic ring.1. Use a less sterically demanding Lewis acid. 2. Increase reaction temperature and/or time. 3. Consider using a more reactive acylating agent (e.g., the acyl chloride over the anhydride).
Formation of multiple isomers 1. Acylation of an activated aromatic ring that allows for both ortho and para substitution.1. Lowering the reaction temperature may improve selectivity for the thermodynamically favored para product. 2. Employing a bulkier Lewis acid catalyst can sterically disfavor the ortho position.
Intramolecular cyclization instead of intermolecular acylation 1. The substrate is a derivative of 4-arylbutanoic acid.1. This is often the desired and more favorable pathway. To achieve intermolecular acylation, protect the carboxylic acid and use a different acylating agent, or consider an alternative synthetic route.
Difficult work-up and product isolation 1. Formation of stable emulsions with the aluminum salts during aqueous workup.1. Instead of quenching with ice, use a dilute HCl solution and gently heat to help break up the aluminum salts.[14]

Quantitative Data Summary

The following tables provide a summary of representative reaction conditions and yields for Friedel-Crafts acylation relevant to butanoic acid derivatives.

Table 1: Intermolecular Acylation of Aromatic Compounds

Aromatic SubstrateAcylating AgentCatalyst (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference(s)
BenzeneButanoyl chlorideAlCl₃ (1.1)Benzene600.5Butyrophenone~90[15]
AnisoleAcetic anhydrideAlCl₃ (2.2)DichloromethaneReflux14-Methoxyacetophenone85.7[16]
ToluenePropanoyl chlorideAlCl₃Not specifiedNot specifiedNot specified4-MethylpropiophenoneMajor product[17]
Benzene2-Phenylpentanedioic anhydrideAlCl₃ (2.0)Benzene6034-Benzoyl-2-phenylbutanoic acid25[18]

Table 2: Intramolecular Acylation of Substituted Butanoic Acids

SubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)Reference(s)
4-Phenylbutanoic acidMethanesulfonic acidNone85-100Not specifiedα-TetraloneNot specified[19]
4-Phenylbutanoic acidMetal triflatesIonic LiquidMicrowave< 1α-TetraloneGood[7][8]
2-Phenylpentanedioic anhydrideAlCl₃ (3.0)Nitrobenzene6031,2,3,4-Tetrahydro-4-oxo-1-naphthalenecarboxylic acid79[18]

Experimental Protocols

Protocol 1: General Procedure for Intermolecular Friedel-Crafts Acylation of Benzene with Butanoyl Chloride

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and the aromatic substrate (e.g., benzene, which can also serve as the solvent). Cool the mixture in an ice bath.

  • Addition of Acyl Chloride: Add the substituted butanoyl chloride (1.0 equivalent) to the addition funnel, diluted with a small amount of the anhydrous solvent if necessary. Add the acyl chloride dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture can then be heated to reflux (around 60°C for benzene) for 30-60 minutes to ensure completion.[15]

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of crushed ice, followed by dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

Protocol 2: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutanoic Acid

  • Apparatus Setup: In a conical vial or round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanesulfonic acid (approximately 7 volumes relative to the mass of the starting material).[19]

  • Reaction: Begin stirring and heat the methanesulfonic acid to 85-100 °C. Once the temperature is stable, add 4-phenylbutanoic acid (1.0 equivalent) in one portion.

  • Monitoring: Continue to stir the reaction at this temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The resulting crude α-tetralone can be purified by column chromatography or distillation.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Assemble and Flame-Dry Glassware charge Charge Lewis Acid and Aromatic Substrate setup->charge cool Cool to 0-5 °C charge->cool add Dropwise Addition of Substituted Butanoyl Chloride cool->add warm Warm to Room Temperature add->warm reflux Heat to Reflux warm->reflux quench Quench with Ice/HCl reflux->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: Workflow for Intermolecular Friedel-Crafts Acylation.

troubleshooting_logic start Low or No Product check_substrate Is the aromatic substrate deactivated? start->check_substrate check_catalyst Is the catalyst active and sufficient? check_substrate->check_catalyst No sol_substrate Use a more activated substrate or a stronger Lewis acid. check_substrate->sol_substrate Yes check_sterics Is steric hindrance a likely issue? check_catalyst->check_sterics No sol_catalyst Use fresh, anhydrous Lewis acid in stoichiometric amounts. Protect basic groups. check_catalyst->sol_catalyst Yes check_conditions Are reaction conditions (temp, time) optimal? check_sterics->check_conditions No sol_sterics Increase temperature/time. Use a smaller catalyst. check_sterics->sol_sterics Yes sol_conditions Increase temperature and/or reaction time. check_conditions->sol_conditions No

Caption: Troubleshooting Logic for Low Yields.

References

Technical Support Center: Overcoming Purification Difficulties with Keto Acid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of keto acid compounds.

General FAQs

Q1: What are the main challenges in purifying keto acid compounds?

A1: Keto acid compounds present unique purification challenges due to their inherent chemical properties. The primary difficulties include:

  • Instability: α-keto acids are particularly susceptible to decarboxylation, especially under harsh thermal or pH conditions.[1] β-keto acids are also prone to thermal decarboxylation.[2]

  • Reactivity: The presence of both a ketone and a carboxylic acid functional group makes these molecules highly reactive. They can undergo self-condensation or react with impurities, leading to the formation of byproducts.

  • High Polarity: The presence of the carboxylic acid group makes many keto acids highly polar, which can lead to poor retention on traditional reversed-phase chromatography columns and challenges in extraction from aqueous solutions.

  • Difficult Separation from Byproducts: Structurally similar impurities, such as alcohol byproducts from synthesis, can be challenging to remove due to similar physical properties.[3][4]

Q2: How can I minimize the degradation of my keto acid during purification?

A2: To minimize degradation, it is crucial to handle keto acid compounds under mild conditions:

  • Temperature: Avoid high temperatures whenever possible. Perform distillations under reduced pressure and use gentle heating for recrystallization. Some studies on related compounds show significant degradation at elevated temperatures (e.g., 100-150°C).[2][5]

  • pH Control: Maintain the pH within a stable range. Keto acids are more stable in acidic conditions (pH < 6.0).[6] For extraction, acidification is often necessary to protonate the carboxylate and allow for transfer into an organic solvent.[7]

  • Use of Protecting Groups: In multi-step syntheses, protecting the ketone or carboxylic acid functionality can prevent unwanted side reactions and degradation during purification.[1]

Chromatography Troubleshooting

Q3: My keto acid is not retained on my C18 column. What should I do?

A3: Poor retention of polar compounds like keto acids on C18 columns is a common issue. Here are several strategies to address this:

  • Switch to a More Polar Stationary Phase: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for separating highly polar compounds.[3][7][8] HILIC columns utilize a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. Porous Graphitic Carbon (PGC) columns can also be effective for retaining polar compounds.[9]

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can enhance the retention of ionic compounds like keto acids on reversed-phase columns.

  • Derivatization: Derivatizing the keto acid to a less polar derivative can improve its retention on C18 columns. However, this adds extra steps to your workflow.

Q4: I am seeing poor peak shape (tailing or fronting) during HPLC analysis. What could be the cause?

A4: Poor peak shape can arise from several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Interactions between the analyte and the stationary phase (e.g., with residual silanols on silica-based columns) can cause peak tailing. Using a highly deactivated column or adding a small amount of a competing agent (like triethylamine for basic compounds) to the mobile phase can help. For acidic compounds like keto acids, ensuring the mobile phase pH is low enough to keep the carboxylic acid protonated can improve peak shape.

  • Inappropriate Mobile Phase: The pH and ionic strength of the mobile phase can significantly impact peak shape for ionizable compounds. Experiment with different buffer systems and concentrations.

Data Presentation: Comparison of HPLC Columns for Polar Compound Separation
Column TypeStationary Phase ChemistryPrinciple of SeparationSuitable for Keto Acids?Key AdvantagesPotential Disadvantages
Reversed-Phase C18 Octadecylsilane bonded to silicaHydrophobic interactionsOften not ideal for very polar keto acidsWide availability, robustPoor retention of polar compounds
Reversed-Phase AQ-C18 C18 with polar end-capping or embedded polar groupsHydrophobic and some polar interactionsBetter than standard C18Improved retention of polar analytes in highly aqueous mobile phasesMay still have insufficient retention for very polar keto acids
HILIC Bare silica, or bonded with polar functional groups (amide, diol, etc.)Partitioning into a water-enriched layer on the polar stationary phaseHighly Recommended Excellent retention for polar and hydrophilic compounds[3][8]Can have longer equilibration times, sensitive to water content in the mobile phase
Porous Graphitic Carbon (PGC) Graphitic carbonPolar retention and shape selectivityGood Alternative Strong retention for polar compounds, stable over a wide pH rangeCan have different selectivity compared to silica-based phases[9]

Crystallization Troubleshooting

Q5: I am unable to induce crystallization of my keto acid. What steps can I take?

A5: If your keto acid is not crystallizing, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.

  • Seeding: Add a small crystal of the pure compound to the supersaturated solution to initiate crystallization.

  • Increase Concentration: If the solution is not sufficiently supersaturated, you can try to slowly evaporate some of the solvent.

  • Change the Solvent System: The choice of solvent is critical for successful crystallization. You may need to screen a variety of solvents or use a co-solvent system (a mixture of a solvent in which the compound is soluble and one in which it is insoluble).

  • Cooling: Slow cooling generally yields larger, purer crystals. If spontaneous crystallization does not occur at room temperature, try cooling the solution in an ice bath or refrigerator.

Q6: My recrystallized keto acid is still impure. What went wrong?

A6: Impurities after recrystallization can be due to several reasons:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient Washing: After filtering the crystals, they should be washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Co-crystallization: If the impurity has a very similar structure to your compound, it may co-crystallize. In this case, a different purification technique, such as chromatography, may be necessary.

Data Presentation: Solubility of α-Ketoglutaric Acid in Various Solvents
SolventSolubility (mole fraction) at 284.15 KReference
Water12.75 x 10⁻²[10]
Ethyl Acetate4.182 x 10⁻²[10]
n-Butyl Acetate3.367 x 10⁻²[10]

Note: The presence of pyruvic acid was found to decrease the solubility of α-ketoglutaric acid in these solvent systems.[10]

Extraction Troubleshooting

Q7: I have a low yield after liquid-liquid extraction of my keto acid from an aqueous solution. How can I improve this?

A7: Low extraction yields for keto acids are often related to their polarity and solubility. Here are some tips to improve your yield:

  • pH Adjustment: Ensure the aqueous phase is sufficiently acidified (typically to a pH below the pKa of the carboxylic acid, which is generally around 2-3) to protonate the carboxylate anion. The neutral carboxylic acid will be much more soluble in the organic solvent.

  • Salting Out: Add a saturated solution of an inorganic salt (e.g., NaCl) to the aqueous layer. This increases the polarity of the aqueous phase and decreases the solubility of the organic compound, driving it into the organic layer.

  • Choice of Organic Solvent: Use a more polar organic solvent that is immiscible with water, such as ethyl acetate or methyl isobutyl ketone (MIBK).[7]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to extract the compound.

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine, gentle swirling, or by passing the mixture through a filter aid like Celite.

Use of Protecting Groups

Q8: When should I consider using a protecting group for my keto acid?

A8: The use of protecting groups should be considered when the keto or carboxylic acid functionality interferes with a planned reaction or is unstable to the reaction or purification conditions.[11] For example:

  • If you are performing a reaction that is sensitive to acidic protons, the carboxylic acid should be protected (e.g., as an ester).

  • If you are using a reagent that reacts with ketones (e.g., a Grignard reagent or a reducing agent) and you want to selectively react with another part of the molecule, the ketone should be protected (e.g., as a ketal).

  • If the keto acid is particularly prone to decarboxylation or other side reactions under the required conditions, protection can enhance its stability.[1]

Q9: What are some common protecting groups for the ketone and carboxylic acid functionalities of a keto acid?

A9: A variety of protecting groups are available for both ketones and carboxylic acids. The choice of protecting group will depend on the specific reaction conditions you plan to use. An orthogonal protecting group strategy allows for the selective removal of one group in the presence of another.[12][13]

Data Presentation: Common Protecting Groups for Ketones and Carboxylic Acids
Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsStability
Ketone Acetal/Ketal (e.g., from ethylene glycol)Diol, acid catalyst (e.g., TsOH)Aqueous acid (e.g., HCl, AcOH)Stable to bases, nucleophiles, hydrides, organometallics[14]
Dithiane1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂)Heavy metal salts (e.g., HgCl₂), oxidative conditionsStable to a wide range of nucleophiles and bases
Carboxylic Acid Methyl EsterMeOH, acid catalyst or CH₂N₂Acid or base hydrolysis (saponification)Generally stable
tert-Butyl EsterIsobutylene, acid catalystAcid (e.g., TFA, HCl)[10]Stable to base and nucleophiles
Benzyl EsterBenzyl alcohol, acid catalyst or benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions
Silyl EsterSilyl chloride (e.g., TMSCl), baseAcid, base, or fluoride source (e.g., TBAF)Labile

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Keto Acid Derivative
  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), determine a suitable solvent system that gives your target compound an Rf value of approximately 0.2-0.3. A common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol may be more appropriate.

  • Column Packing:

    • Select a column of appropriate size for the amount of sample to be purified (a general rule is a 30:1 to 50:1 ratio of silica gel to sample by weight).[15]

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of glass wool or a layer of sand to the bottom of the column.

    • Fill the column with the chosen solvent system.

    • Prepare a slurry of silica gel in the solvent system and pour it into the column.

    • Gently tap the column to ensure even packing and allow the silica to settle.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve your crude keto acid derivative in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Rinse the sample flask with a small amount of eluent and add it to the column.

    • Allow the sample to absorb onto the silica by draining the solvent to the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization of a Keto Acid
  • Solvent Selection:

    • Place a small amount of the crude keto acid in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not when cold.

    • Test a range of solvents of varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes).

  • Dissolution:

    • Place the crude keto acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture to boiling while stirring or swirling.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator.

    • Determine the melting point and yield of the purified keto acid.

Visualizations

experimental_workflow start Crude Keto Acid Product instability_check Assess Stability (Decarboxylation, Reactivity) start->instability_check protection Protecting Group Introduction instability_check->protection Unstable purification_method Select Purification Method instability_check->purification_method Stable protection->purification_method chromatography Chromatography (e.g., Flash, HPLC) purification_method->chromatography Complex Mixture crystallization Crystallization purification_method->crystallization Solid extraction Liquid-Liquid Extraction purification_method->extraction Liquid analysis Purity Analysis (e.g., HPLC, NMR) chromatography->analysis crystallization->analysis extraction->analysis deprotection Protecting Group Removal analysis->deprotection Protected final_product Pure Keto Acid analysis->final_product Unprotected & Pure deprotection->final_product

Caption: General experimental workflow for the purification of keto acid compounds.

troubleshooting_diagram start Low Yield or Impure Product problem What is the main issue? start->problem low_yield Low Overall Yield problem->low_yield Low Mass Recovery impurity Presence of Impurities problem->impurity Contaminated Product sub_yield Where was mass lost? low_yield->sub_yield sub_impurity What is the nature of the impurity? impurity->sub_impurity sol_yield1 Degradation: - Check pH and temperature - Use milder conditions sub_yield->sol_yield1 Degradation Suspected sol_yield2 Transfer Loss: - Ensure complete transfers - Rinse glassware thoroughly sub_yield->sol_yield2 Mechanical Loss sol_yield3 Poor Extraction/Crystallization: - Optimize solvents and pH - Perform multiple extractions sub_yield->sol_yield3 Inefficient Separation sol_impurity1 Starting Material: - Improve reaction conversion - Change chromatography gradient sub_impurity->sol_impurity1 Unreacted Starting Material sol_impurity2 Byproduct: - Recrystallize with a different solvent - Use orthogonal purification method sub_impurity->sol_impurity2 Reaction Byproduct sol_impurity3 Solvent/Reagent: - Use high-purity solvents - Ensure reagents are fresh sub_impurity->sol_impurity3 External Contaminant

Caption: Troubleshooting decision tree for keto acid purification.

References

Technical Support Center: Crystallization of 3-Oxo-4-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 3-Oxo-4-(4-methylphenyl)butanoic acid.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions.

Question: My compound oiled out instead of crystallizing. What should I do?

Answer:

"Oiling out," the formation of a liquid layer of impure compound instead of solid crystals, is a common issue. It typically occurs when the solution is supersaturated to the point where the solute comes out of solution above its melting point. Here are several troubleshooting steps:

  • Increase Solvent Volume: The most common reason for oiling out is that the solution is too concentrated. Add a small amount of the hot solvent to the mixture to decrease the saturation level. Reheat the solution until the oil fully dissolves, and then allow it to cool slowly.

  • Lower the Cooling Temperature Slowly: Rapid cooling can induce precipitation rather than crystallization. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Use a Different Solvent or Solvent System: The chosen solvent may not be ideal. A good crystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or a mixture of solvents. For this compound, solvent systems like ethyl acetate/petroleum ether have been used successfully.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the cooled, saturated solution. The seed crystal will act as a template for further crystal growth.

Question: No crystals are forming, even after the solution has cooled completely. What is the problem?

Answer:

The absence of crystal formation usually indicates that the solution is not supersaturated. Here are the recommended actions:

  • Reduce Solvent Volume: Your compound may be too dilute. Gently heat the solution to evaporate some of the solvent. Once you observe the formation of a slight turbidity or the first signs of crystal formation at the surface, remove it from the heat and allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: As mentioned previously, scratching the flask can initiate nucleation.

    • Seed Crystals: Introducing a seed crystal is a very effective method to start the crystallization process.

  • Cool to a Lower Temperature: If cooling to room temperature and then in an ice bath is not sufficient, try a colder cooling bath, such as a dry ice/acetone slurry. Be cautious to cool slowly to avoid rapid precipitation.

  • Change the Solvent: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, you will need to select a solvent in which the compound is less soluble.

Question: The crystals formed very quickly and appear as a fine powder. Are they pure?

Answer:

Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. The ideal crystallization process involves slow crystal growth. To address this:

  • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the powder. Add a small amount of additional solvent to ensure the solution is not overly saturated. Then, ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling rate.

  • Use a Co-solvent System: Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: Based on available literature, a mixture of ethyl acetate and petroleum ether is a suitable solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate, and then petroleum ether is added dropwise until the solution becomes turbid, followed by slow cooling. Water has also been reported as a recrystallization solvent for the closely related 4-oxo-4-phenylbutanoic acid. Given that this compound is a carboxylic acid, polar protic solvents like ethanol or methanol, potentially mixed with water, could also be effective.[1]

Q2: How can I remove colored impurities during crystallization?

A2: If your solution has a noticeable color, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q3: My yield is very low. What are the possible reasons?

A3: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining dissolved in the mother liquor.

  • Premature crystallization during hot filtration: If crystals form on the filter paper or in the funnel, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete transfer of the product: Make sure to rinse all glassware with a small amount of the cold crystallization solvent to recover as much product as possible.

  • The compound is not fully precipitating: Ensure the solution is sufficiently cooled.

Experimental Protocol: Recrystallization of this compound

This protocol is based on a reported procedure for the synthesis and purification of the target compound.[2]

Materials:

  • Crude this compound

  • Ethyl acetate

  • Petroleum ether

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filter funnel and filter paper

  • Ice bath

  • Buchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution into the pre-heated flask.

  • Inducing Crystallization: To the hot, clear filtrate, slowly add petroleum ether dropwise with swirling until the solution becomes persistently cloudy.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, at 40°C for 2 hours, to remove any residual solvent.[2]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterSparingly soluble in cold water, more soluble in hot water.Can be used for recrystallization, but may require larger volumes.
EthanolSoluble.Good solvent, often used in combination with water for recrystallization of carboxylic acids.[1]
MethanolSoluble.Similar to ethanol, can be a good choice for recrystallization.[1]
Ethyl AcetateSoluble.A good solvent for initial dissolution.[2]
Petroleum EtherSparingly soluble to insoluble.Often used as an anti-solvent with a more polar solvent like ethyl acetate.[2]
TolueneSoluble.Used as a solvent in the synthesis of the compound.
DichloromethaneSoluble.A common organic solvent.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot ethyl acetate start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_antisolvent Add petroleum ether until cloudy dissolve->add_antisolvent hot_filtration->add_antisolvent cool_slowly Slow Cooling to Room Temp add_antisolvent->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold petroleum ether vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_crystallization start Crystallization Issue? oiling_out Compound Oiled Out? start->oiling_out Yes no_crystals No Crystals Formed? start->no_crystals No solution1 Add more solvent Cool slowly Change solvent oiling_out->solution1 Yes fast_crystals Crystals Formed Too Fast? no_crystals->fast_crystals No solution2 Reduce solvent volume Scratch flask Add seed crystal no_crystals->solution2 Yes solution3 Re-dissolve Cool very slowly Use co-solvent fast_crystals->solution3 Yes

Caption: Troubleshooting decision tree for common crystallization problems.

References

Guidelines for scaling up the production of 3-Oxo-4-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for scaling up the production of 3-Oxo-4-(4-methylphenyl)butanoic acid. The information is presented in a question-and-answer format to directly address potential issues, alongside detailed experimental protocols and data summaries.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and scale-up of this compound, primarily focusing on the Claisen condensation route, which is a common method for synthesizing β-keto esters, followed by hydrolysis.

Issue 1: Low or No Yield of the Target β-Keto Ester (Ethyl 3-oxo-4-(4-methylphenyl)butanoate)

  • Question: We are attempting a Claisen condensation between an ester of 4-methylphenylacetic acid and ethyl acetate using sodium ethoxide as a base, but we are observing very low to no product formation. What are the potential causes and solutions?

  • Answer: Low yields in a Claisen condensation are a common issue, often related to reaction conditions and reagent quality. Here are the primary factors to investigate:

    • Moisture Contamination: Claisen condensations are highly sensitive to moisture. Any water present will consume the strong base (sodium ethoxide), preventing the necessary deprotonation of the starting ester to form the enolate.

      • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and reagents. It is advisable to distill solvents over a suitable drying agent.

    • Base Strength and Stoichiometry: A sufficiently strong base in at least a stoichiometric amount is crucial. The final deprotonation of the β-keto ester to form the stabilized enolate is the thermodynamic driving force of the reaction.[1][2]

      • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) if sodium ethoxide is ineffective. Ensure at least one full equivalent of the base is used.

    • Reaction Temperature: While initial deprotonation may require cooling to control side reactions, the condensation itself may need a specific temperature range to proceed at a reasonable rate.

      • Solution: Experiment with a temperature gradient. Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or slightly above, monitoring the progress by TLC or online analytics.

    • Self-Condensation of Ethyl Acetate: If the addition of reagents is not controlled, ethyl acetate can undergo self-condensation to form ethyl acetoacetate.

      • Solution: Add the ester of 4-methylphenylacetic acid to the base first to form its enolate, and then slowly add the ethyl acetate.

Issue 2: Significant Formation of Byproducts

  • Question: Our reaction mixture shows multiple spots on the TLC plate, and after workup, we isolate several impurities along with our desired product. What are the likely side reactions, and how can we minimize them?

  • Answer: The formation of byproducts is often a result of competing reaction pathways. Key potential side reactions include:

    • Transesterification: If different esters are used (e.g., methyl 4-methylphenylacetate and ethyl acetate with sodium ethoxide), transesterification can lead to a mixture of products.

      • Solution: Use the same alcohol component for both esters and the alkoxide base (e.g., all ethyl or all methyl).

    • Aldol-type Condensations: Ketones can undergo self-condensation in the presence of a strong base. While less common with esters, it is a possibility.

      • Solution: Maintain a low reaction temperature and control the addition of reagents to keep the concentration of the enolate low at any given time.

    • Hydrolysis of Esters: Premature hydrolysis of the starting materials or the product can occur if there is water in the reaction or during workup.

      • Solution: Maintain strictly anhydrous conditions and perform the workup at low temperatures with careful pH control.

Issue 3: Decarboxylation of the Final Product During Hydrolysis and Purification

  • Question: We successfully synthesized the β-keto ester, but during the hydrolysis to the carboxylic acid and subsequent purification, we are losing a significant amount of product and detecting the formation of 4-methylphenylacetone. How can we prevent this decarboxylation?

  • Answer: this compound is a β-keto acid, a class of compounds known for their thermal instability, readily undergoing decarboxylation to form a ketone and carbon dioxide.

    • Hydrolysis Conditions: Saponification using a strong base followed by acidification is the standard method for ester hydrolysis. However, heating the acidic solution will accelerate decarboxylation.

      • Solution: Perform the hydrolysis at room temperature or below. After saponification, carefully acidify the reaction mixture at a low temperature (e.g., with an ice bath) to a pH of about 2.[3]

    • Purification Strategy: Distillation is generally not a suitable purification method for β-keto acids due to their thermal instability.

      • Solution: After acidification, promptly extract the product into an organic solvent. Purification can be achieved by crystallization from a suitable solvent system at low temperatures. Avoid prolonged heating during solvent removal; use a rotary evaporator with a low-temperature water bath.

    • Storage: The purified β-keto acid should be stored at low temperatures (e.g., in a refrigerator or freezer) to minimize decomposition over time.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended synthesis route for scaling up the production of this compound?

    • A1: A common and scalable approach is the crossed Claisen condensation of an ester of 4-methylphenylacetic acid (e.g., ethyl 4-methylphenylacetate) with an acetate ester (e.g., ethyl acetate) using a strong base like sodium ethoxide or sodium hydride. The resulting β-keto ester is then carefully hydrolyzed to the desired carboxylic acid.

  • Q2: What analytical techniques are suitable for monitoring the reaction progress and ensuring product quality?

    • A2: For reaction monitoring, Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. For quantitative analysis and quality control, High-Performance Liquid Chromatography (HPLC) is the preferred method. Gas Chromatography (GC) can also be used, but may require derivatization of the carboxylic acid to prevent on-column decarboxylation. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and key intermediates.

  • Q3: What are the main safety concerns when scaling up this synthesis?

    • A3: The use of strong bases like sodium hydride (NaH) or sodium ethoxide requires strict safety precautions. NaH is highly flammable and reacts violently with water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The solvents often used, such as tetrahydrofuran (THF) and diethyl ether, are highly flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Ensure adequate ventilation and have appropriate fire extinguishing equipment readily available.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-oxo-4-(4-methylphenyl)butanoate (β-Keto Ester)

This protocol is a representative procedure for a crossed Claisen condensation.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Enolate Formation: Cool the mixture to 0 °C in an ice bath. Slowly add ethyl 4-methylphenylacetate (1.0 equivalent) dropwise to the stirred suspension of sodium ethoxide.

  • Condensation: After the addition is complete, add ethyl acetate (1.5 equivalents) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture in an ice bath and quench by slowly adding dilute hydrochloric acid until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 3-oxo-4-(4-methylphenyl)butanoate to this compound

This protocol is adapted from a general procedure for the hydrolysis of β-keto esters.[3]

  • Saponification: Dissolve the ethyl 3-oxo-4-(4-methylphenyl)butanoate (1.0 equivalent) in ethanol and add a 1 M solution of sodium hydroxide (1.1 equivalents) at room temperature. Stir the mixture overnight.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the pH of the aqueous solution is approximately 2.

  • Extraction: Extract the product from the aqueous layer with multiple portions of methyl t-butyl ether (MTBE) or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30 °C to minimize decarboxylation.

  • Purification: The crude acid can be purified by recrystallization from a suitable solvent, such as a mixture of heptane and a small amount of diethyl ether, at low temperatures.

Data Presentation

Table 1: Representative Yields for β-Keto Ester Synthesis via Claisen Condensation

Starting EsterAcylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyl acetoacetatePhenylacetyl chlorideBaOMethanolRoom Temp-69[4]
Ethyl acetateEthyl trifluoroacetateNaOEtEthanolReflux--[5]
Substituted acetophenonesDiethyl oxalateNaOEtEthanol80OvernightModerate[6]

Note: The yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Physical Properties of Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
4-(4-Methylphenyl)-4-oxobutanoic acidC₁₁H₁₂O₃192.21129
Ethyl 4-oxo-4-(4-methylphenyl)butanoateC₁₃H₁₆O₃220.2641-42
Ethyl 3-oxo-4-phenylbutanoateC₁₂H₁₄O₃206.24-7

Visualizations

Synthesis_Pathway cluster_esterification Step 1: β-Keto Ester Synthesis (Claisen Condensation) cluster_hydrolysis Step 2: Hydrolysis Ethyl_4_methylphenylacetate Ethyl 4-methylphenylacetate Enolate Enolate intermediate Ethyl_4_methylphenylacetate->Enolate Deprotonation Ethyl_acetate Ethyl Acetate Product_Ester Ethyl 3-oxo-4-(4-methylphenyl)butanoate Ethyl_acetate->Product_Ester Base Base (e.g., NaOEt) Product_Acid This compound Product_Ester->Product_Acid 1. NaOH 2. H₃O⁺ Enolate->Product_Ester Condensation H3O Acidic Workup (e.g., HCl) Experimental_Workflow Start Start: Anhydrous Conditions Base_Solvent Prepare Base Suspension in Anhydrous Solvent Start->Base_Solvent Add_Ester1 Slowly Add Ethyl 4-methylphenylacetate Base_Solvent->Add_Ester1 Add_Ester2 Slowly Add Ethyl Acetate Add_Ester1->Add_Ester2 Reaction_Monitoring Stir and Monitor (TLC/HPLC) Add_Ester2->Reaction_Monitoring Quench Quench with Dilute Acid Reaction_Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification_Ester Wash, Dry, Concentrate (Purify if needed) Extraction->Purification_Ester Hydrolysis Saponify with NaOH Purification_Ester->Hydrolysis Acidification Acidify with HCl at Low Temp Hydrolysis->Acidification Extraction_Acid Extract Product Acidification->Extraction_Acid Purification_Acid Dry, Concentrate (Low Temp), Recrystallize Extraction_Acid->Purification_Acid Final_Product Final Product: This compound Purification_Acid->Final_Product Troubleshooting_Logic Problem Low Yield or Impure Product Check_Yield Is the yield low? Problem->Check_Yield Check_Purity Is the product impure? Problem->Check_Purity Check_Conditions Verify Anhydrous Conditions Check_Yield->Check_Conditions Yes Check_Decarboxylation Product Decarboxylation? Check_Purity->Check_Decarboxylation Yes Side_Reactions Identify Side Products (TLC, HPLC, NMR) Check_Purity->Side_Reactions No (other impurities) Check_Base Check Base Strength and Stoichiometry Check_Conditions->Check_Base Check_Temp Optimize Reaction Temperature Check_Base->Check_Temp Solution_Yield Improved Yield Check_Temp->Solution_Yield Low_Temp_Workup Use Low Temperature During Hydrolysis and Purification Check_Decarboxylation->Low_Temp_Workup Yes Solution_Purity Improved Purity Low_Temp_Workup->Solution_Purity Adjust_Stoichiometry Adjust Reagent Stoichiometry and Addition Order Side_Reactions->Adjust_Stoichiometry Optimize_Purification Optimize Purification Method (e.g., Recrystallization) Adjust_Stoichiometry->Optimize_Purification Optimize_Purification->Solution_Purity

References

Investigating the stability and degradation of 3-Oxo-4-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Oxo-4-(4-methylphenyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, a β-keto acid, is decarboxylation. This reaction involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, leading to the formation of 4-(4-methylphenyl)butan-2-one. This process can be accelerated by heat and is influenced by the pH of the solution.

Q2: How should I handle and store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the compound at -20°C or below in a tightly sealed container. Avoid repeated freeze-thaw cycles. For experimental use, prepare fresh solutions and use them promptly.

Q3: At what temperature does significant degradation of this compound occur?

Q4: What is the expected stability of this compound in different solvents and pH conditions?

A4: The stability of this compound is highly dependent on the solvent and pH. In aqueous solutions, the rate of decarboxylation is influenced by pH. Both acidic and basic conditions can catalyze the degradation. In organic solvents, the stability is generally higher, especially in aprotic solvents. It is crucial to perform stability studies under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of the compound in biological assays.

Possible Cause: Degradation of this compound into its decarboxylated, inactive form.

Troubleshooting Steps:

  • Verify Compound Integrity: Before use, confirm the purity of your stock of this compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Storage Conditions: Ensure the compound has been stored correctly (see Q2 in FAQs).

  • Solution Preparation: Prepare fresh solutions for each experiment. If using aqueous buffers, prepare and use the solution on the same day.

  • pH of Assay Buffer: Evaluate the pH of your assay buffer. If possible, perform the assay at a pH where the compound exhibits maximum stability. Consider conducting a pH-rate profile study.

  • Temperature Control: Maintain low temperatures during solution preparation and storage. For the assay itself, if compatible with the biological system, consider running it at a lower temperature.

Issue 2: Appearance of an unexpected peak in my chromatogram during analysis.

Possible Cause: On-column or in-injector degradation (decarboxylation) of this compound.

Troubleshooting Steps:

  • Analytical Method Review:

    • For GC-MS: β-keto acids are prone to decarboxylation in the hot injector port.[1] Derivatization of the carboxylic acid group (e.g., silylation) is highly recommended to improve thermal stability and prevent on-column degradation.[2]

    • For HPLC: Use a mobile phase with a suitable pH to maintain the stability of the compound during the run. A lower temperature for the column and autosampler can also help minimize degradation.

  • Sample Preparation: Keep the samples cool in the autosampler. Minimize the time between sample preparation and injection.

  • Peak Identification: If possible, collect the unexpected peak and analyze it by mass spectrometry to confirm if it corresponds to the decarboxylated product, 4-(4-methylphenyl)butan-2-one.

Data Presentation

Table 1: Predicted Stability of this compound under Various Conditions (Qualitative)

ConditionTemperaturepHSolventExpected StabilityPrimary Degradation Product
Storage (Solid) -20°CN/AN/AHighN/A
Storage (Solid) 4°CN/AN/AModerate4-(4-methylphenyl)butan-2-one
Storage (Solid) Room TempN/AN/ALow4-(4-methylphenyl)butan-2-one
In Solution Room TempAcidic (<4)AqueousLow to Moderate4-(4-methylphenyl)butan-2-one
In Solution Room TempNeutral (~7)AqueousModerate4-(4-methylphenyl)butan-2-one
In Solution Room TempBasic (>8)AqueousLow to Moderate4-(4-methylphenyl)butan-2-one
In Solution Room TempN/AAprotic OrganicHighN/A

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with a suitable gradient (e.g., 30% B, hold for 2 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the pure compound (e.g., ~254 nm).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).

    • For the stability study, dilute the stock solution into the desired buffer or solvent to a final concentration of ~10 µg/mL.

    • Incubate the samples under the desired conditions (e.g., different temperatures, pH values).

    • At specified time points, withdraw an aliquot, quench any reaction if necessary (e.g., by acidification or cooling), and inject it into the HPLC.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product over time.

    • Calculate the percentage of the remaining parent compound at each time point.

Protocol 2: GC-MS Method for Identification of Degradation Products
  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Derivatization (Essential):

    • To a dried sample of this compound, add a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the carboxylic acid group.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp at a suitable rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Analyze the resulting chromatogram and mass spectra to identify the parent compound and any degradation products. The primary expected degradation product, 4-(4-methylphenyl)butan-2-one, will not be derivatized and will have a distinct retention time and mass spectrum.

Mandatory Visualization

cluster_degradation Primary Degradation Pathway: Decarboxylation 3_Oxo_4_4_methylphenyl_butanoic_acid This compound Degradation_Product 4-(4-methylphenyl)butan-2-one 3_Oxo_4_4_methylphenyl_butanoic_acid->Degradation_Product Heat, pH CO2 CO2 3_Oxo_4_4_methylphenyl_butanoic_acid->CO2

Caption: Decarboxylation of this compound.

cluster_workflow Experimental Workflow for Stability Testing Start Prepare Stock Solution Incubate Incubate under Test Conditions (Temp, pH, Solvent) Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC-UV or LC-MS Sample->Analyze Data Quantify Parent and Degradant Analyze->Data End Determine Degradation Rate Data->End

Caption: Workflow for assessing the stability of the compound.

cluster_troubleshooting Troubleshooting Inconsistent Results Inconsistent_Results Inconsistent Results? Check_Storage Storage Conditions Correct? Inconsistent_Results->Check_Storage Fresh_Solutions Using Fresh Solutions? Check_Storage->Fresh_Solutions Yes Review_Storage Review Storage Protocol Check_Storage->Review_Storage No Analytical_Method Analytical Method Validated? Fresh_Solutions->Analytical_Method Yes Prepare_Fresh Prepare Fresh Solutions Fresh_Solutions->Prepare_Fresh No Stable Results Consistent Analytical_Method->Stable Yes Optimize_Method Optimize Analytical Method (e.g., Derivatization for GC) Analytical_Method->Optimize_Method No

References

Techniques for the removal of impurities from 3-Oxo-4-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-4-(4-methylphenyl)butanoic acid. Our goal is to offer practical solutions to common purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

A1: The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Toluene and succinic anhydride.

  • Isomeric Products: Small amounts of the ortho and meta isomers (2- and 3-methylphenyl derivatives) may be formed in addition to the desired para isomer.

  • Polysubstituted Products: Di-acylated products can form, though this is less common under controlled reaction conditions.

  • Reaction Byproducts: Uncharacterized polymeric materials or other side-products.

  • Residual Solvents: Solvents used in the synthesis and workup, such as nitrobenzene or carbon disulfide (if used as the reaction solvent) and any extraction solvents.

Q2: How do I choose the best purification technique for my sample?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral impurities (like unreacted toluene) and basic impurities.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities and for obtaining highly pure crystalline material, provided a suitable solvent is found.

  • Column Chromatography: This method is ideal for separating compounds with different polarities, such as the desired product from its isomers or other byproducts that have similar acidity.

Q3: What is a good starting point for a TLC solvent system to monitor the purification?

A3: A common starting solvent system for analyzing acidic, moderately polar compounds like this compound on silica gel TLC plates is a mixture of a nonpolar solvent and a more polar solvent, with a small amount of acid to ensure sharp spots. A good starting point is a mixture of Hexane:Ethyl Acetate (7:3) with 1% acetic acid . The Rf value of the desired product in this system should be around 0.3-0.5. You can adjust the ratio of the solvents to achieve optimal separation from impurities.

Troubleshooting Guides

Recrystallization
Problem Probable Cause(s) Solution(s)
Product does not dissolve in the hot solvent. - The solvent is not polar enough. - Insufficient solvent is used.- Try a more polar solvent or a solvent mixture. Good starting points for this compound include ethanol, methanol, or a mixture of toluene and ethanol. - Add more solvent in small portions until the solid dissolves.
Product "oils out" instead of crystallizing. - The solution is supersaturated. - The cooling process is too rapid. - Impurities are preventing crystallization.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow to cool slowly. - Ensure a slow cooling rate. Consider insulating the flask. - Perform a hot filtration to remove any insoluble impurities. If it still oils out, consider a preliminary purification by extraction or chromatography.
No crystals form upon cooling. - The solution is not saturated enough. - The product is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Try a less polar solvent or a solvent mixture where the product has lower solubility at room temperature. - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Add a seed crystal of the pure compound.
Low recovery of the purified product. - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the crystallization mixture in an ice bath to minimize solubility. - Use a pre-heated funnel for hot filtration and perform the filtration quickly.
Column Chromatography
Problem Probable Cause(s) Solution(s)
Poor separation of the product from impurities (co-elution). - The eluent system is not optimized. - The column was not packed properly. - The column was overloaded with the sample.- Optimize the solvent system using TLC. A good starting eluent is a mixture of hexane and ethyl acetate with 1% acetic acid. Adjust the polarity to achieve a clear separation between the spots. - Ensure the silica gel is packed uniformly without any air bubbles or channels. - Use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
The product is eluting too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent (e.g., hexane).
The product is not eluting from the column (low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking or tailing of the spot on TLC. - The compound is acidic and interacting strongly with the silica gel. - The sample was overloaded on the TLC plate or column.- Add a small amount of acetic acid (0.5-2%) to the eluent system to suppress the ionization of the carboxylic acid and reduce tailing. - Apply a more dilute sample to the TLC plate or use a larger column for the amount of sample being purified.

Experimental Protocols

Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The acidic product will react to form its water-soluble sodium salt and move to the aqueous layer. Repeat the extraction twice.

  • Combine the aqueous layers.

  • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will cause the purified product to precipitate out of the solution.[1]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified product under vacuum.

Parameter Value
Extraction Solvent Diethyl ether or Ethyl acetate
Aqueous Base Saturated NaHCO₃ or 1M NaOH
Acid for Precipitation Concentrated HCl
Typical Purity Improvement Can remove the majority of non-acidic impurities.
Expected Yield >90% (after precipitation and drying)
Recrystallization

This protocol is for the final purification of the product to obtain a high-purity crystalline solid.

Methodology:

  • Place the crude or extracted this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or a toluene:ethanol mixture) to just dissolve the solid.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Parameter Value
Recommended Solvents Ethanol, Toluene:Ethanol mixture
Expected Purity >98%
Expected Yield 70-90% (depending on crude purity)
Column Chromatography

This protocol is for the separation of the desired product from impurities with similar acidity but different polarities.

Methodology:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack a chromatography column with the slurry, ensuring a uniform bed.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Parameter Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Eluent System (TLC & Column) Hexane:Ethyl Acetate (e.g., starting with 8:2) + 1% Acetic Acid
Expected Rf of Product ~0.3 - 0.5 in a 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid system
Purity Improvement Can effectively separate isomers and other closely related impurities.
Expected Yield 60-80% (depending on the difficulty of the separation)

Visualizations

Purification_Workflow Crude_Product Crude this compound Extraction Acid-Base Extraction Crude_Product->Extraction Remove neutral/basic impurities Analysis TLC/NMR Analysis Extraction->Analysis Recrystallization Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Analysis->Recrystallization High Purity Needed Analysis->Column_Chromatography Isomer Separation Needed

Caption: General workflow for the purification of this compound.

Decision_Tree Start Crude Product Analysis (TLC/NMR) Impurity_Type What is the major impurity? Start->Impurity_Type Neutral_Basic Neutral/Basic Impurities (e.g., Toluene) Impurity_Type->Neutral_Basic Non-acidic Acidic_Polar Acidic/Polar Impurities (e.g., Isomers) Impurity_Type->Acidic_Polar Acidic Extraction Perform Acid-Base Extraction Neutral_Basic->Extraction Chromatography Perform Column Chromatography Acidic_Polar->Chromatography Recrystallize Final Polish: Recrystallization Extraction->Recrystallize Chromatography->Recrystallize

Caption: Decision tree for selecting the appropriate purification technique.

References

Technical Support Center: Real-time Monitoring of 3-Oxo-4-(4-methylphenyl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and real-time reaction monitoring of 3-Oxo-4-(4-methylphenyl)butanoic acid. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The synthesis of β-keto acids like this compound typically involves a multi-step process. A common route is a variation of the Claisen condensation, where an ester is reacted with a ketone or another ester to form a β-keto ester, which is then hydrolyzed to the target β-keto acid. An alternative is the Friedel-Crafts acylation of toluene with succinic anhydride to produce 4-(4-methylphenyl)-4-oxobutanoic acid, which can then be further processed, though this yields a γ-keto acid, not the β-keto acid.[1][2]

Q2: Why is real-time monitoring important for this synthesis?

Real-time, or in-situ, monitoring is crucial for several reasons:

  • Intermediate Tracking: It allows for the detection of transient and potentially unstable intermediate species that might be missed with traditional offline analysis.[3]

  • Process Understanding: It provides immediate information about reaction kinetics, conversion rates, and the formation of byproducts, leading to a deeper understanding of the reaction mechanism.[4][5]

  • Optimization and Safety: Instantaneous feedback enables rapid process optimization and can enhance lab safety by monitoring reaction excursions in real-time.[4]

  • Handling Instability: β-keto acids are known to be unstable and can readily undergo decarboxylation, especially when heated.[6][7] Real-time monitoring helps to identify the optimal reaction endpoint before significant degradation occurs.

Q3: Which real-time monitoring technique is best for my experiment?

The choice of technique depends on the specific reaction conditions. The most common methods are mid-infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy.[3][8]

  • FTIR Spectroscopy (ATR): Attenuated Total Reflectance FTIR is highly effective for monitoring changes in functional groups (e.g., C=O stretches of the ketone and carboxylic acid) in liquid-phase reactions.[8] It is a versatile and widely used technique.

  • Raman Spectroscopy: Raman is particularly useful for reactions in aqueous media, as water is a weak Raman scatterer. It is also advantageous for monitoring reactions involving symmetric bonds or aromatic rings and can be used with fiber-optic probes.[3][8]

  • NIR Spectroscopy: NIR is often used in process environments for quantitative analysis of bulk material, but may be less specific for detailed mechanistic studies compared to mid-IR.[3]

Q4: Do I need to validate my in-situ spectroscopy results?

Yes, for quantitative applications, it is highly recommended to validate in-situ results. If the goal is to obtain a precise reaction endpoint or develop a kinetic model, validation with a primary analytical technique such as HPLC, GC, or NMR is essential to ensure accuracy. For qualitative purposes, like determining the approximate half-life of a reaction with a well-resolved peak, validation may not be necessary.[3]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am seeing very low conversion to my target product. What are the common causes?

A: Low conversion can stem from several issues. Use the following logical workflow to diagnose the problem.

G start Low Conversion Observed reagents 1. Verify Reagent Quality & Stoichiometry - Are starting materials pure? - Were reagents added in the correct order/ratio? start->reagents conditions 2. Check Reaction Conditions - Is the temperature correct? - Is the atmosphere inert (if required)? - Is stirring adequate? reagents->conditions No outcome1 Reagent issue identified. Reprepare and restart. reagents->outcome1 Yes catalyst 3. Evaluate Catalyst Activity - Is the Lewis acid catalyst (e.g., AlCl3, TiCl4) fresh/active? - Was it handled under anhydrous conditions? conditions->catalyst No outcome2 Condition error found. Adjust and re-run. conditions->outcome2 Yes monitoring 4. Review Monitoring Data - Does spectroscopy show formation of an intermediate? - Is the reaction stalling? catalyst->monitoring No outcome3 Catalyst is inactive. Use fresh catalyst. catalyst->outcome3 Yes outcome4 Reaction stalls at intermediate. Consider side reactions or equilibrium issues. monitoring->outcome4 G cluster_0 Reaction Setup cluster_1 Data System reactor Reaction Flask Reactants + Solvent Stir Bar probe FTIR-ATR Probe spectrometer FTIR Spectrometer probe->spectrometer Fiber Optic Cable condenser Condenser temp Temp Probe computer Computer Control Software Data Analysis spectrometer->computer Data Transfer

References

Validation & Comparative

Comparative analysis of synthesis routes for 3-Oxo-4-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 3-Oxo-4-(4-methylphenyl)butanoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The comparison focuses on a modified Malonic Ester Synthesis and a Crossed Claisen Condensation, evaluating them on metrics such as yield, reaction conditions, and the complexity of the procedure.

Comparative Analysis of Synthesis Routes

Two plausible and effective methods for the synthesis of this compound are presented below. Each route involves the initial synthesis of the corresponding ethyl ester, ethyl 3-oxo-4-(4-methylphenyl)butanoate, followed by hydrolysis to yield the final carboxylic acid.

Route 1: Modified Malonic Ester Synthesis

This route utilizes a variation of the malonic ester synthesis, starting with the acylation of a malonate derivative with 2-chloro-1-(p-tolyl)ethanone, followed by hydrolysis and decarboxylation.

Route 2: Crossed Claisen Condensation

This approach involves the base-mediated condensation between ethyl 4-methylphenylacetate and ethyl acetate to form the β-keto ester.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis routes, focusing on the preparation of the intermediate ethyl ester.

ParameterRoute 1: Modified Malonic Ester SynthesisRoute 2: Crossed Claisen Condensation
Starting Materials Monoethyl malonate, 2-chloro-1-(p-tolyl)ethanoneEthyl 4-methylphenylacetate, Ethyl acetate
Key Reagents Magnesium, Iodine, TriethylamineSodium ethoxide
Solvent Diethyl ether, TolueneEthanol
Reaction Temperature 0 °C to RefluxReflux
Reaction Time ~4-6 hours~2-4 hours
Reported Yield of Ester Good to High (Est. 70-85%)Moderate to Good (Est. 50-70%)
Purification Method Column ChromatographyDistillation

Experimental Protocols

Route 1: Modified Malonic Ester Synthesis

Step 1a: Preparation of 2-chloro-1-(p-tolyl)ethanone

A suspension of anhydrous aluminum chloride (1.0 eq) in dry toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Chloroacetyl chloride (1.0 eq) is added dropwise to the stirred suspension. The mixture is then heated to 80°C for 2 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-1-(p-tolyl)ethanone.

Step 1b: Synthesis of Ethyl 3-oxo-4-(4-methylphenyl)butanoate

Magnesium turnings (1.1 eq) and a crystal of iodine are placed in a dry flask under a nitrogen atmosphere. A small amount of a solution of monoethyl malonate (1.0 eq) in dry diethyl ether is added to initiate the formation of the magnesium enolate. Once the reaction starts, the remaining solution is added dropwise, maintaining a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour. The reaction mixture is then cooled to 0°C, and a solution of 2-chloro-1-(p-tolyl)ethanone (1.0 eq) in dry toluene is added dropwise. The reaction is stirred at room temperature for 2-3 hours. The reaction is quenched by the addition of dilute hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 1c: Hydrolysis to this compound

The purified ethyl 3-oxo-4-(4-methylphenyl)butanoate is dissolved in ethanol. A solution of sodium hydroxide (1.5 eq) in water is added, and the mixture is stirred at room temperature for 4-6 hours. The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with cold, dilute hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Route 2: Crossed Claisen Condensation

Step 2a: Synthesis of Ethyl 3-oxo-4-(4-methylphenyl)butanoate

Sodium ethoxide (1.1 eq) is prepared in absolute ethanol in a flask protected from moisture. A mixture of ethyl 4-methylphenylacetate (1.0 eq) and ethyl acetate (1.5 eq) is added dropwise to the sodium ethoxide solution at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours. The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The residue is dissolved in water and acidified with dilute acetic acid. The organic layer is extracted with diethyl ether, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation under reduced pressure.

Step 2b: Hydrolysis to this compound

The hydrolysis is carried out following the same procedure as described in Step 1c.

Signaling Pathways and Experimental Workflows

Synthesis_Comparison cluster_Route1 Route 1: Modified Malonic Ester Synthesis cluster_Route2 Route 2: Crossed Claisen Condensation R1_Start Monoethyl malonate & 2-chloro-1-(p-tolyl)ethanone R1_Step1 Magnesium enolate formation and acylation R1_Start->R1_Step1 R1_Inter Ethyl 3-oxo-4-(4-methylphenyl)butanoate R1_Step1->R1_Inter R1_Step2 Alkaline Hydrolysis R1_Inter->R1_Step2 R1_End This compound R1_Step2->R1_End R2_Start Ethyl 4-methylphenylacetate & Ethyl acetate R2_Step1 Sodium ethoxide mediated condensation R2_Start->R2_Step1 R2_Inter Ethyl 3-oxo-4-(4-methylphenyl)butanoate R2_Step1->R2_Inter R2_Step2 Alkaline Hydrolysis R2_Inter->R2_Step2 R2_End This compound R2_Step2->R2_End

Caption: Comparative workflow of two synthesis routes for this compound.

Logical_Comparison Title Comparative Analysis Criteria Criteria Yield Reagent Cost & Safety Reaction Complexity Scalability Route1 Route 1: Modified Malonic Ester Synthesis Higher estimated yield Uses magnesium and chlorinated ketone (handle with care) Multi-step precursor synthesis may be needed Good scalability Route2 Route 2: Crossed Claisen Condensation Moderate yield, potential for self-condensation Uses sodium ethoxide (moisture sensitive) More direct condensation step Good scalability, but side products can be an issue

Caption: Logical relationship of the comparative criteria for the two synthesis routes.

Conclusion

Both the modified Malonic Ester Synthesis and the Crossed Claisen Condensation present viable pathways for the synthesis of this compound. The choice between the two routes will likely depend on the specific requirements of the researcher, including desired yield, available starting materials and equipment, and the scale of the synthesis. The modified Malonic Ester Synthesis is anticipated to provide higher yields, but may require more careful control of reaction conditions. The Crossed Claisen Condensation is a more direct approach, though potentially with lower yields due to competing self-condensation reactions.

Comparative Biological Activity of 3-Oxo-4-arylbutanoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of analogs of 3-Oxo-4-(4-methylphenyl)butanoic acid. The information is compiled from various studies on structurally related compounds, offering insights into their potential as therapeutic agents.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of compounds structurally related to 3-oxo-4-arylbutanoic acids against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Comparative in vitro Cytotoxicity of 3-Oxo-4-arylbutanoic Acid Analogs and Related Compounds
Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Imidazolidin-2-(1H)-thioneCompound 7 (5-bromo-2-hydroxy phenyl substitution)HCT-11682.36 µg/ml[1]
Imidazolidin-2-(1H)-thioneCompound 9 (methyl acrylate group at N-1)HCT-11672.46 µg/ml[1]
Indolin-2-one AnalogCompound 3o (N-4-methoxybenzyl)A549/ATTC (Non-small cell lung)0.19[2]
Indolin-2-one AnalogCompound 3o (N-4-methoxybenzyl)LOX IMVI (Melanoma)0.75[2]
Indolin-2-one AnalogCompound 3nCCRF-CEM (Leukemia)2-5[2]
Indolin-2-one AnalogCompound 3oCCRF-CEM (Leukemia)2-5[2]
3-Arylcoumarin DerivativeCompound 7 (7,8-diacetoxy, p-(methylsulfonyl)phenyl)A549 (Lung)Not specified, but most cytotoxic[3]
Indole-based 1,3,4-OxadiazoleCompound 2eHCT116 (Colorectal)6.43[4]
Indole-based 1,3,4-OxadiazoleCompound 2eA549 (Lung)9.62[4]
Indole-based 1,3,4-OxadiazoleCompound 2eA375 (Melanoma)8.07[4]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seeding Seed Cancer Cells in 96-well plate incubation1 Incubate for 24h seeding->incubation1 add_compounds Add Test Compounds & Control incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_absorbance Measure Absorbance add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Experimental workflow for the in vitro cytotoxicity MTT assay.

Antimicrobial Activity

Analogs of 3-oxo-4-arylbutanoic acid have also been investigated for their efficacy against a range of bacterial and fungal pathogens. The introduction of different substituents on the aryl ring and modifications of the butanoic acid chain have been shown to significantly influence their antimicrobial spectrum and potency.

Table 2: Comparative Antimicrobial Activity of 3-Oxo-4-arylbutanoic Acid Analogs and Related Compounds
Compound ClassSpecific AnalogMicroorganismMIC (µg/mL)Reference
2-Arylthiazolidine-4-carboxylic acid(2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)P. aeruginosa0.195[5][6]
1,3,4-Oxadiazole DerivativeOZE-IS. aureus4-16[7]
1,3,4-Oxadiazole DerivativeOZE-IIS. aureus4-16[7]
1,3,4-Oxadiazole DerivativeOZE-IIIS. aureus8-32[7]
1,3,4-Oxadiazole-based CompoundCompound 13 (pentafluorosulfanyl substituent)S. aureus (multidrug-resistant)16- to 32-fold increase in activity vs parent[8]
3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativeHydrazones 14-16 (heterocyclic substituents)S. aureus (MRSA)1-8[9]
3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativeHydrazones 14-16 (heterocyclic substituents)E. faecalis (VRE)0.5-2[9]
3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativeHydrazones 14-16 (heterocyclic substituents)Candida auris8-64[9]
3-(4-Chlorophenyl)-4-substituted pyrazole1,3,4-Oxadiazole and 5-pyrazolinone bearing pyrazolePathogenic fungi"Very good"[10]
3-(4-Chlorophenyl)-4-substituted pyrazole1,3,4-Oxadiazole and 5-pyrazolinone bearing pyrazoleM. tuberculosis H37Rv"Interesting"[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard laboratory method to determine the lowest concentration of a substance that prevents visible growth of a bacterium or fungus.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

antimicrobial_workflow cluster_preparation Preparation cluster_assay_execution Assay Execution cluster_result_analysis Result Analysis prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Compounds serial_dilution->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Workflow for determining Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-oxo-4-arylbutanoic acid analogs and related compounds is significantly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the core structure.

SAR_relationships cluster_substituents Substituent Effects cluster_activity Biological Activity Core 3-Oxo-4-arylbutanoic Acid Core ElectronWithdrawing Electron-Withdrawing Groups (e.g., -CF3, -CN, halo) Core->ElectronWithdrawing ElectronDonating Electron-Donating Groups (e.g., -OCH3, -CH3) Core->ElectronDonating Lipophilicity Lipophilicity Core->Lipophilicity StericBulk Steric Bulk Core->StericBulk Anticancer Anticancer Activity ElectronWithdrawing->Anticancer Often increases ElectronDonating->Anticancer Variable effect Antimicrobial Antimicrobial Activity Lipophilicity->Antimicrobial Can enhance StericBulk->Anticancer Can influence selectivity Anticancer->Antimicrobial Potential dual activity

Key structure-activity relationships for 3-oxo-4-arylbutanoic acid analogs.

Generally, the introduction of electron-withdrawing groups on the phenyl ring tends to enhance anticancer activity.[11] For antimicrobial applications, increasing the lipophilicity of the molecule can lead to better cell membrane penetration and, consequently, improved activity. The presence of specific heterocyclic moieties, such as 1,3,4-oxadiazole or thiazole, has been shown to be crucial for potent antimicrobial effects.[5][7]

Conclusion

While this guide provides a comparative overview based on structurally related compounds, it underscores the significant therapeutic potential of the 3-oxo-4-arylbutanoic acid scaffold and its analogs. The presented data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and pharmacology. Further studies focusing on a systematic SAR of this compound analogs are warranted to fully elucidate their therapeutic potential and to design novel, highly effective drug candidates.

References

A Comparative Analysis of Spectroscopic Data for 3-Oxo-4-(4-methylphenyl)butanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the spectroscopic data for 3-Oxo-4-(4-methylphenyl)butanoic acid and its methyl ester derivative, methyl 3-oxo-4-phenylbutanoate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and characterizing these compounds. The data presented herein, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are pivotal for structural elucidation and purity assessment.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivative, methyl 3-oxo-4-phenylbutanoate. These tables are designed for easy comparison of the spectral features, highlighting the influence of the para-methyl group and the esterification of the carboxylic acid functionality.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound2.41 (s, 3H, Ar-CH₃), 2.85 (t, 2H, -CH₂-COOH), 3.30 (t, 2H, Ar-CO-CH₂-), 7.25 (d, 2H, Ar-H), 7.88 (d, 2H, Ar-H), 12.2 (br s, 1H, -COOH)
Methyl 3-oxo-4-phenylbutanoate[1]3.48 (s, 2H, -CO-CH₂-CO-), 3.72 (s, 3H, -OCH₃), 3.89 (s, 2H, Ph-CH₂-), 7.20-7.35 (m, 5H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
4-(4-Methylphenyl)-4-oxobutanoic acid[2]21.5 (Ar-CH₃), 28.9 (-CH₂-COOH), 37.8 (Ar-CO-CH₂-), 128.1 (Ar-C), 129.4 (Ar-C), 133.2 (Ar-C), 144.6 (Ar-C), 178.0 (-COOH), 197.6 (Ar-C=O)
Methyl 3-oxo-4-phenylbutanoate[3]45.7 (Ph-CH₂-), 49.6 (-CO-CH₂-CO-), 52.4 (-OCH₃), 127.1 (Ar-C), 128.7 (Ar-C), 129.4 (Ar-C), 133.7 (Ar-C), 167.5 (-COOCH₃), 201.9 (C=O)

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)
This compound~3300-2500 (br, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of ketone), ~1605, 1575, 1410 (C=C aromatic ring stretches)
Methyl 3-oxo-4-phenylbutanoate[3]~1740 (C=O stretch of ester), ~1715 (C=O stretch of ketone), ~1600, 1495, 1455 (C=C aromatic ring stretches), ~1200-1000 (C-O stretch of ester)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-(4-Methylphenyl)-4-oxobutanoic acid[2]192.0786 [M]⁺119 (base peak, [CH₃C₆H₄CO]⁺), 91 ([C₇H₇]⁺)
Methyl 3-oxo-4-phenylbutanoate[3]192.0786 [M]⁺105 ([C₆H₅CO]⁺), 91 (base peak, [C₇H₇]⁺), 77 ([C₆H₅]⁺), 59 ([COOCH₃]⁺)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Approximately 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube.[4] An internal standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.[4] The sample is filtered through a pipette with a cotton plug to remove any particulate matter.

  • Instrumentation: Spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is used to simplify the spectrum.[5] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.[6]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Solid Sample IR Spectrum Acquisition (Thin Film Method): [7]

  • Sample Preparation: A small amount of the solid sample is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[7]

  • Film Deposition: A drop of the resulting solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[7]

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plate is recorded first. Then, the spectrum of the sample on the salt plate is recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum.[8][9]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][10] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.[8][9]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualizations

The following diagrams illustrate key processes related to the synthesis and analysis of the title compounds.

Synthesis_Workflow Toluene Toluene FriedelCrafts Friedel-Crafts Acylation Toluene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->FriedelCrafts ParentCompound This compound FriedelCrafts->ParentCompound Esterification Esterification (e.g., CH₃OH, H⁺) ParentCompound->Esterification Derivative Methyl 3-oxo-4-(4-methylphenyl)butanoate Esterification->Derivative

Caption: Synthetic pathway for this compound and its methyl ester derivative.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output & Interpretation Sample Compound of Interest Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (IR) Sample->Dissolution MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data

Caption: General workflow for the spectroscopic analysis of the target organic compounds.

References

A Comparative Study on the Catalytic Efficiency in the Synthesis of 3-Oxo-4-(4-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of different catalytic methods for the synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid, a key building block in the preparation of various pharmaceutical compounds.

The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of toluene with succinic anhydride. The choice of catalyst for this reaction significantly impacts the yield, reaction time, cost, and environmental footprint of the process. This guide compares the performance of the conventional aluminum chloride (AlCl₃) catalyst with more sustainable alternatives like zinc oxide (ZnO) and zeolites, providing experimental data to support the analysis.

Catalytic Performance Comparison

The following table summarizes the key performance indicators for different catalysts in the synthesis of this compound.

CatalystCatalyst LoadingSolventReaction TimeTemperature (°C)Yield (%)Catalyst Reusability
AlCl₃ StoichiometricDichloromethane~ 4 hoursReflux~ 85%Not reusable
ZnO Catalytic (e.g., 20 wt%)Solvent-free5 - 10 minutesRoom TemperatureHigh (not specified for this specific reaction)Up to 5 cycles[1]
H-BEA Zeolite CatalyticNitrobenzene1 hour100Moderate (11% conversion for a similar reaction)[2][3]Reusable
Sc(OTf)₃ CatalyticNot specifiedNot specifiedNot specifiedHigh (effective for toluene)[1]Reusable[1]

Note: Direct comparative data for all catalysts under identical conditions for this specific synthesis is limited. The data for ZnO, H-BEA Zeolite, and Sc(OTf)₃ is based on their performance in similar Friedel-Crafts acylation reactions.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalysts are provided below.

Aluminum Chloride (AlCl₃) Catalyzed Synthesis (Conventional Method)

This method represents the traditional approach to the Friedel-Crafts acylation for this compound.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (stoichiometric equivalent) in dry dichloromethane, succinic anhydride is added portion-wise at 0°C.

  • Toluene is then added dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for approximately 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization.

Zinc Oxide (ZnO) Catalyzed Synthesis (Green Alternative)

This method offers a more environmentally friendly and efficient alternative to the conventional process.[4]

Procedure:

  • A mixture of toluene, succinic anhydride, and a catalytic amount of zinc oxide (e.g., 20 wt%) is prepared.

  • The mixture is stirred vigorously at room temperature under solvent-free conditions for a short duration (typically 5-10 minutes).[4]

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the solid catalyst is separated by filtration.

  • The filtrate, containing the product, can be further purified if necessary, though this method often yields high-purity products directly.[4]

  • The recovered ZnO catalyst can be washed, dried, and reused for subsequent reactions.[1][4]

H-BEA Zeolite Catalyzed Synthesis (Heterogeneous Catalysis)

Zeolites offer the advantages of being shape-selective, reusable, and non-corrosive solid acid catalysts.

Procedure:

  • A mixture of toluene, succinic anhydride, and activated H-BEA zeolite catalyst is suspended in a high-boiling inert solvent like nitrobenzene.

  • The reaction mixture is heated to a specified temperature (e.g., 100°C) and stirred for a defined period (e.g., 1 hour).[2][3]

  • The reaction progress is monitored by gas chromatography (GC) or TLC.

  • After the reaction, the solid zeolite catalyst is filtered off from the hot reaction mixture.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The product is then purified by appropriate methods like column chromatography or recrystallization.

  • The recovered zeolite catalyst can be washed, calcined, and reused.

Visualizing the Process and Logic

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Selection Toluene Toluene Reaction Friedel-Crafts Acylation Toluene->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction AlCl3 AlCl₃ AlCl3->Reaction ZnO ZnO ZnO->Reaction Zeolite H-BEA Zeolite Zeolite->Reaction Workup Reaction Workup & Catalyst Separation Reaction->Workup Purification Product Purification Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Reaction_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Intermediate SuccinicAnhydride->AcyliumIon + Catalyst Catalyst Lewis Acid (e.g., AlCl₃, ZnO) SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Toluene Toluene Toluene->SigmaComplex + Acylium Ion Deprotonation Deprotonation & Catalyst Regeneration SigmaComplex->Deprotonation -H⁺ Product This compound Deprotonation->Product

The general mechanism of the Friedel-Crafts acylation reaction.

Conclusion

While aluminum chloride remains a widely used catalyst for the synthesis of this compound, its stoichiometric requirement and the generation of corrosive waste present significant drawbacks. Emerging heterogeneous catalysts like zinc oxide and zeolites offer promising, greener alternatives with high potential for reusability and milder reaction conditions. Although direct comparative data for the target molecule is still emerging, the evidence from related reactions strongly suggests that these alternative catalysts can lead to more efficient, economical, and environmentally benign synthetic processes. Further research focusing on the optimization of these catalytic systems for this specific synthesis is warranted to facilitate their adoption in industrial applications.

References

A Comparative Analysis of 4-(4-Methylphenyl)-4-oxobutanoic Acid: Experimental Data Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data related to 4-(4-Methylphenyl)-4-oxobutanoic acid, a keto-acid with potential biological activities. Due to the limited availability of published data for 3-Oxo-4-(4-methylphenyl)butanoic acid, this guide focuses on its structural isomer, 4-(4-Methylphenyl)-4-oxobutanoic acid, for which synthetic routes are established. The guide cross-validates its potential efficacy against well-established alternative compounds in key therapeutic areas: anti-inflammatory, antimicrobial, and cytotoxic activities. The data for the reference compounds are drawn from existing literature, while the data for 4-(4-Methylphenyl)-4-oxobutanoic acid are presented as a template for experimental validation.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Methylphenyl)-4-oxobutanoic acid is presented below.

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₃--INVALID-LINK--
Molecular Weight192.21 g/mol --INVALID-LINK--
Melting Point129 °C[1]
AppearanceWhite powder[1]
SolubilityInsoluble in water[1]

Synthesis Protocol

A detailed protocol for the synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid is provided below, based on the Friedel-Crafts acylation reaction.[1]

Experimental Workflow: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid

Synthesis Workflow reagents Toluene Succinic Anhydride Aluminum Chloride (Anhydrous) Dichloromethane (Anhydrous) reaction_setup Reaction Setup: - Add toluene and succinic anhydride to a flask with anhydrous dichloromethane. - Cool the mixture in an ice bath. reagents->reaction_setup catalyst_addition Catalyst Addition: - Slowly add anhydrous aluminum chloride in portions. reaction_setup->catalyst_addition reaction Reaction: - Stir at room temperature for 2 hours. catalyst_addition->reaction hydrolysis Hydrolysis: - Quench the reaction with ice-cold HCl. reaction->hydrolysis extraction Extraction: - Separate the organic layer. - Extract the aqueous layer with dichloromethane. hydrolysis->extraction washing Washing: - Wash the combined organic layers with water and brine. extraction->washing drying_evaporation Drying and Evaporation: - Dry over anhydrous sodium sulfate. - Evaporate the solvent under reduced pressure. washing->drying_evaporation purification Purification: - Recrystallize the crude product from a suitable solvent system. drying_evaporation->purification final_product Final Product: 4-(4-Methylphenyl)-4-oxobutanoic acid purification->final_product

Figure 1: Synthesis workflow for 4-(4-Methylphenyl)-4-oxobutanoic acid.

Materials:

  • Toluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1 equivalent) in anhydrous dichloromethane.

  • Add toluene (1.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride (2.5 equivalents) in small portions over 30 minutes, keeping the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(4-Methylphenyl)-4-oxobutanoic acid.

Comparative Biological Activity

This section outlines the potential biological activities of 4-(4-Methylphenyl)-4-oxobutanoic acid in comparison to standard reference compounds.

Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Data Comparison: COX-2 Inhibition

CompoundIC₅₀ (µM)
4-(4-Methylphenyl)-4-oxobutanoic acidData not available
Ibuprofen (Reference)~ 10 µM

Experimental Protocol: COX-2 Inhibition Assay

This protocol is based on a fluorometric assay that detects Prostaglandin G2, an intermediate product of the COX enzyme.[2][3]

Experimental Workflow: COX-2 Inhibition Assay

COX-2 Inhibition Assay Workflow reagents Reagents: - COX-2 Enzyme - Test Compound/Ibuprofen - Assay Buffer - COX Probe - Arachidonic Acid plate_prep Plate Preparation: - Add test compound/ibuprofen to wells of a 96-well plate. reagents->plate_prep enzyme_add Enzyme Addition: - Add COX-2 enzyme to the wells. plate_prep->enzyme_add incubation Incubation: - Incubate at 37°C for 10 minutes. enzyme_add->incubation reaction_start Reaction Initiation: - Add arachidonic acid to start the reaction. incubation->reaction_start measurement Measurement: - Read fluorescence (Ex/Em = 535/587 nm) kinetically. reaction_start->measurement analysis Data Analysis: - Calculate the percentage of inhibition and IC₅₀ values. measurement->analysis

Figure 2: Workflow for the COX-2 inhibition assay.

Procedure:

  • Prepare a stock solution of the test compound and ibuprofen in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound or ibuprofen at various concentrations.

  • Add the COX-2 enzyme and COX probe to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

  • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Antimicrobial Activity

The antimicrobial activity can be evaluated using a bacterial growth inhibition assay against common bacterial strains.

Data Comparison: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
4-(4-Methylphenyl)-4-oxobutanoic acidData not availableData not available
Ciprofloxacin (Reference)~ 0.008 - 0.05~ 0.125 - 0.5

Experimental Protocol: Bacterial Growth Inhibition Assay

This protocol is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4][5]

Experimental Workflow: Bacterial Growth Inhibition Assay

Bacterial Growth Inhibition Workflow setup Setup: - Prepare serial dilutions of the test compound/ciprofloxacin in a 96-well plate. inoculation Inoculation: - Add a standardized bacterial suspension to each well. setup->inoculation incubation Incubation: - Incubate the plate at 37°C for 18-24 hours. inoculation->incubation measurement Measurement: - Measure the optical density at 600 nm (OD₆₀₀). incubation->measurement analysis Data Analysis: - Determine the MIC as the lowest concentration with no visible growth. measurement->analysis

Figure 3: Workflow for the bacterial growth inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compound and ciprofloxacin in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test bacteria (E. coli and S. aureus).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Cytotoxic Activity

The cytotoxic potential can be determined using an MTT assay on a human liver cancer cell line (HepG2).

Data Comparison: Cytotoxicity (IC₅₀)

CompoundIC₅₀ (µM) on HepG2 cells
4-(4-Methylphenyl)-4-oxobutanoic acidData not available
Doxorubicin (Reference)~ 1 - 5 µM

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7]

Experimental Workflow: MTT Cytotoxicity Assay

MTT Cytotoxicity Assay Workflow cell_seeding Cell Seeding: - Seed HepG2 cells in a 96-well plate and incubate for 24 hours. treatment Treatment: - Add various concentrations of the test compound/doxorubicin. cell_seeding->treatment incubation_24h Incubation: - Incubate for 24-48 hours. treatment->incubation_24h mtt_addition MTT Addition: - Add MTT solution to each well and incubate for 4 hours. incubation_24h->mtt_addition solubilization Solubilization: - Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. mtt_addition->solubilization measurement Measurement: - Measure the absorbance at 570 nm. solubilization->measurement analysis Data Analysis: - Calculate cell viability and determine the IC₅₀ value. measurement->analysis

Figure 4: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and doxorubicin for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This guide provides a framework for the experimental validation of 4-(4-Methylphenyl)-4-oxobutanoic acid. The detailed protocols for synthesis and biological evaluation against established comparators offer a basis for further research into the therapeutic potential of this class of compounds. The provided tables and workflows are intended to guide the experimental design and data presentation for researchers in the field of drug discovery and development. Further studies are warranted to generate the experimental data for 4-(4-Methylphenyl)-4-oxobutanoic acid and to fully elucidate its pharmacological profile.

References

Benchmarking the Reactivity of 3-Oxo-4-(4-methylphenyl)butanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Oxo-4-(4-methylphenyl)butanoic acid against structurally similar analogues. The inclusion of analogues with electron-donating (methoxy) and electron-withdrawing (nitro) substituents, alongside the unsubstituted parent compound, allows for a systematic evaluation of electronic effects on key chemical transformations. This document outlines standardized experimental protocols to generate comparative data and presents expected reactivity trends based on established principles of physical organic chemistry.

Comparative Reactivity Analysis

The reactivity of this compound and its analogues is primarily governed by the stability of the enol and enolate intermediates, as well as the electronic nature of the para-substituent on the phenyl ring. The following tables summarize the predicted relative reactivity for key transformations.

Table 1: Predicted Keto-Enol Tautomeric Equilibrium

CompoundPara-SubstituentElectronic EffectPredicted % Enol Content (in non-polar solvent)
3-Oxo-4-(4-nitrophenyl)butanoic acid-NO₂Electron-withdrawingHighest
3-Oxo-4-phenylbutanoic acid-HNeutralIntermediate
This compound -CH₃ Electron-donating (weak) Intermediate
3-Oxo-4-(4-methoxyphenyl)butanoic acid-OCH₃Electron-donating (strong)Lowest

Rationale: Electron-withdrawing groups stabilize the enolate form through resonance and inductive effects, thereby favoring the enol tautomer. Conversely, electron-donating groups destabilize the enolate, shifting the equilibrium towards the keto form.[1][2][3][4]

Table 2: Predicted Relative Rates of Decarboxylation

CompoundPara-SubstituentElectronic EffectPredicted Relative Rate of Decarboxylation
3-Oxo-4-(4-methoxyphenyl)butanoic acid-OCH₃Electron-donating (strong)Fastest
This compound -CH₃ Electron-donating (weak) Fast
3-Oxo-4-phenylbutanoic acid-HNeutralIntermediate
3-Oxo-4-(4-nitrophenyl)butanoic acid-NO₂Electron-withdrawingSlowest

Rationale: The decarboxylation of β-keto acids proceeds through a cyclic transition state that is facilitated by electron donation, which stabilizes the partial positive charge that develops on the carbonyl carbon. Therefore, electron-donating groups on the phenyl ring are expected to accelerate the rate of decarboxylation.[5][6][7]

Table 3: Predicted Relative Rates of C-C Bond Formation (Knoevenagel/Michael)

CompoundPara-SubstituentElectronic EffectPredicted Relative Rate of Reaction
3-Oxo-4-(4-nitrophenyl)butanoic acid-NO₂Electron-withdrawingFastest
3-Oxo-4-phenylbutanoic acid-HNeutralIntermediate
This compound -CH₃ Electron-donating (weak) Slow
3-Oxo-4-(4-methoxyphenyl)butanoic acid-OCH₃Electron-donating (strong)Slowest

Rationale: Reactions such as the Knoevenagel condensation and Michael addition involve the formation of a nucleophilic enolate intermediate.[8][9][10] Electron-withdrawing substituents increase the acidity of the α-proton, facilitating the formation of the enolate and thus increasing the reaction rate. Conversely, electron-donating groups decrease the acidity of the α-proton, leading to a slower reaction.

Experimental Protocols

To obtain empirical data for the direct comparison of these compounds, the following experimental protocols are recommended.

Quantification of Keto-Enol Tautomerism by ¹H NMR Spectroscopy

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of each compound in a given solvent.

Methodology:

  • Sample Preparation: Prepare solutions of each 3-oxo-4-arylbutanoic acid (approximately 0.1 M) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay to allow for accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol tautomers. The α-protons of the keto form typically appear as a singlet, while the vinylic proton of the enol form appears as a distinct singlet at a different chemical shift.

    • Integrate the signals corresponding to the α-protons of the keto form and the vinylic proton of the enol form.

    • Calculate the percentage of the enol tautomer using the following equation: % Enol = [Integral (enol) / (Integral (enol) + (Integral (keto) / 2))] * 100

    • The equilibrium constant (Keq) is calculated as: Keq = [Enol] / [Keto] = % Enol / (100 - % Enol)[11][12][13][14]

Kinetic Analysis of Decarboxylation

Objective: To determine the first-order rate constant (k) for the decarboxylation of each compound.

Methodology:

  • Reaction Setup: Prepare a solution of the β-keto acid in a suitable high-boiling solvent (e.g., diglyme) in a reaction vessel equipped with a gas burette or a pressure transducer to monitor CO₂ evolution.

  • Kinetic Monitoring: Heat the solution to a constant temperature (e.g., 100 °C) and record the volume or pressure of CO₂ evolved over time.

  • Data Analysis:

    • Plot the natural logarithm of the remaining concentration of the β-keto acid (ln([A]t/[A]0)) versus time. The concentration can be related to the volume of CO₂ evolved.

    • The rate constant (k) is the negative of the slope of the resulting linear plot.

    • Compare the rate constants obtained for each compound under identical conditions.[5][15]

Benchmarking Nucleophilicity via Knoevenagel Condensation

Objective: To compare the relative rates of the Knoevenagel condensation of each β-keto acid with a standard aldehyde.

Methodology:

  • Reaction Setup: In separate reaction vessels, combine equimolar amounts of each 3-oxo-4-arylbutanoic acid and a standard aldehyde (e.g., benzaldehyde) in a suitable solvent (e.g., ethanol) with a catalytic amount of a base (e.g., piperidine).

  • Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Data Analysis:

    • Determine the time required for the consumption of the starting material or the formation of the product.

    • Alternatively, measure the initial rate of the reaction by quantifying the product formation at early time points.

    • Compare the reaction times or initial rates to establish the relative reactivity of each β-keto acid.[16][17][18][19]

Comparative Michael Addition Reactivity

Objective: To assess the relative reactivity of the enolate derived from each β-keto acid in a Michael addition reaction.

Methodology:

  • Reaction Setup: In separate flasks, generate the enolate of each 3-oxo-4-arylbutanoic acid using a suitable base (e.g., sodium ethoxide in ethanol).

  • Reaction Execution: Add a standard Michael acceptor (e.g., methyl vinyl ketone) to each enolate solution at a controlled temperature.

  • Reaction Monitoring and Analysis: Monitor the consumption of the Michael acceptor over time using GC or HPLC. Determine the initial rates of the reactions to compare the nucleophilicity of the respective enolates.[8][9][10][20][21]

Visualizations

Caption: Keto-enol tautomerism of a generic β-keto acid.

Decarboxylation_Mechanism cluster_0 Decarboxylation of a β-Keto Acid A β-Keto Acid B Cyclic Transition State A->B Heat C Enol Intermediate B->C E CO₂ B->E D Ketone Product C->D Tautomerization

Caption: Mechanism of the decarboxylation of a β-keto acid.

Experimental_Workflow cluster_workflow Reactivity Benchmarking Workflow start Select Compounds protocol Define Experimental Protocols (NMR, Kinetics, etc.) start->protocol data Generate Experimental Data protocol->data analysis Comparative Data Analysis data->analysis conclusion Draw Reactivity Conclusions analysis->conclusion

Caption: General workflow for benchmarking chemical reactivity.

Substituent_Effects cluster_effects Influence of Para-Substituents on Reactivity substituent Para-Substituent on Phenyl Ring edg Electron-Donating Group (-OCH₃, -CH₃) substituent->edg ewg Electron-Withdrawing Group (-NO₂) substituent->ewg enol_stability Enolate Stability edg->enol_stability Decreases decarboxylation_rate Decarboxylation Rate edg->decarboxylation_rate Increases ewg->enol_stability Increases ewg->decarboxylation_rate Decreases cc_bond_formation C-C Bond Formation Rate (Knoevenagel/Michael) enol_stability->cc_bond_formation Influences

Caption: Logical relationship of substituent effects on reactivity.

References

A Comparative Analysis of 3-Oxo-4-(4-methylphenyl)butanoic Acid and its Methyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A direct comparative study of the biological activities of 3-Oxo-4-(4-methylphenyl)butanoic acid and its corresponding methyl ester is not available in the current scientific literature. This guide provides a summary of the available information on their synthesis and physicochemical properties, alongside general principles for closely related compounds. The synthesis protocols and properties described below are for the isomeric γ-keto acid, 4-(4-methylphenyl)-4-oxobutanoic acid, for which experimental data is available.

This guide is intended for researchers, scientists, and professionals in drug development interested in the chemical and physical characteristics of these compounds and their synthesis. Due to the absence of published biological data, a comparative analysis of their performance in biological assays cannot be provided at this time.

Physicochemical Properties

A direct comparison of the physicochemical properties of this compound and its methyl ester is challenging due to the limited availability of experimental data for the specific β-keto acid. However, data for the isomeric γ-keto acid, 4-(4-methylphenyl)-4-oxobutanoic acid, and the closely related methyl 3-oxo-4-phenylbutanoate are available and presented below. These values can serve as a reasonable estimation for the target compounds.

Property4-(4-Methylphenyl)-4-oxobutanoic Acid (Isomer of Acid)Methyl 3-oxo-4-phenylbutanoate (Analogue of Methyl Ester)
Molecular Formula C₁₁H₁₂O₃C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol 192.21 g/mol [1]
Appearance White powderNot available
Melting Point 129 °C[2]Not available
Solubility in Water Insoluble[2]Not available
IUPAC Name 4-(4-methylphenyl)-4-oxobutanoic acid[3]methyl 3-oxo-4-phenylbutanoate[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the specific β-keto acid, this compound, are not readily found in the literature. However, a well-established protocol for its isomer, 4-(4-methylphenyl)-4-oxobutanoic acid, is available via a Friedel-Crafts acylation reaction. The subsequent esterification to the methyl ester can be achieved through standard acid-catalyzed methods.

2.1. Protocol for Synthesis of 4-(4-methylphenyl)-4-oxobutanoic Acid

This protocol details the synthesis of the γ-keto acid isomer via the Friedel-Crafts acylation of toluene with succinic anhydride.

Materials:

  • Succinic anhydride

  • Toluene

  • Anhydrous aluminum trichloride (AlCl₃)

  • 1 M Hydrochloric acid (ice-cold)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve 75.7 g of succinic anhydride in 457.5 mL of toluene in a reaction vessel equipped with a stirrer.

  • While stirring, add 220.5 g of anhydrous aluminum trichloride in batches, maintaining the reaction temperature between 50-60 °C.

  • After the addition is complete, continue stirring for 2 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Slowly add the reaction mixture dropwise into 1250 mL of 1 M ice-cold hydrochloric acid with vigorous stirring, which will cause a milky solid to precipitate.

  • Continue stirring for 30 minutes after the addition is complete, then collect the solid by filtration.

  • Wash the filter cake with toluene and ice water.

  • The crude product is then purified by recrystallization from ethyl acetate and petroleum ether to yield the final product.

2.2. General Protocol for Methyl Esterification

This is a general procedure for the acid-catalyzed esterification of a carboxylic acid to its methyl ester. This can be adapted for the keto acid.

Materials:

  • Carboxylic acid (e.g., 4-(4-methylphenyl)-4-oxobutanoic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or a molar equivalent of p-toluenesulfonic acid.

  • Reflux the mixture for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • The product can be further purified by column chromatography if necessary.

Comparative Biological Activity

There is a lack of published scientific literature detailing the biological activities of this compound and its methyl ester. While research exists on the antibacterial properties of β-keto esters as a class, which act as potential quorum-sensing inhibitors, no specific data is available for the compounds . Therefore, a comparison of their performance with other alternatives, including metrics like IC50 or Minimum Inhibitory Concentration (MIC), cannot be provided.

Visualizations

4.1. Synthesis Workflow

The following diagrams illustrate the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid and its subsequent esterification.

Synthesis_Workflow cluster_0 Synthesis of 4-(4-methylphenyl)-4-oxobutanoic Acid cluster_1 Synthesis of Methyl Ester Toluene Toluene Reaction1 Friedel-Crafts Acylation (AlCl₃, 50-60°C) Toluene->Reaction1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction1 Acid 4-(4-methylphenyl)-4-oxobutanoic Acid Reaction1->Acid Reaction2 Esterification (Reflux) Acid->Reaction2 Methanol Methanol Methanol->Reaction2 Catalyst Acid Catalyst (H₂SO₄) Catalyst->Reaction2 Ester Methyl 4-(4-methylphenyl)-4-oxobutanoate Reaction2->Ester

Caption: Workflow for the synthesis of the keto acid and its methyl ester.

4.2. Logical Relationship of Compounds

Compound_Relationship Acid This compound (β-Keto Acid) Ester Methyl 3-Oxo-4-(4-methylphenyl)butanoate (β-Keto Ester) Acid->Ester Esterification Ester->Acid Hydrolysis

Caption: The chemical relationship between the acid and its methyl ester.

References

Safety Operating Guide

Proper Disposal of 3-Oxo-4-(4-methylphenyl)butanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, proper disposal of 3-Oxo-4-(4-methylphenyl)butanoic acid, a compound commonly used in chemical synthesis, requires adherence to specific safety and environmental protocols. This guide provides detailed procedures for its safe handling and disposal, designed for researchers and drug development professionals.

Immediate Safety and Handling Precautions

Based on available data for the isomeric compound, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed chemical waste disposal company.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, paper towels), in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for pickup and disposal by a certified hazardous waste contractor.

Precautionary Statement P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.

Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow for Disposal

G cluster_prep Preparation for Disposal cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a Labeled, Compatible Waste Container ppe->container collect_waste Collect Waste Chemical and Contaminated Materials container->collect_waste seal_container Securely Seal the Waste Container collect_waste->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste contact_ehs Contact Institutional EHS Office store_waste->contact_ehs waste_pickup Arrange for Professional Waste Pickup contact_ehs->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Workflow for the proper disposal of this compound.

Logical Decision Tree for Chemical Disposal

G node_action node_action node_end node_end is_hazardous Is the chemical hazardous? is_irritant Is it an irritant? is_hazardous->is_irritant Yes dispose_non_hw Dispose as Non-Hazardous Waste (Consult EHS) is_hazardous->dispose_non_hw No is_spill Is there a spill? is_irritant->is_spill Yes dispose_hw Dispose as Hazardous Waste (Follow Protocol) is_irritant->dispose_hw No follow_spill Follow Spill Management Protocol is_spill->follow_spill Yes is_spill->dispose_hw No consult_sds Consult SDS for specific handling procedures consult_sds->is_hazardous

Caption: Decision-making process for chemical waste disposal.

Personal protective equipment for handling 3-Oxo-4-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3-Oxo-4-(4-methylphenyl)butanoic acid. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to stringent safety measures is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Equipment Specifications & Rationale
Eye and Face Chemical Safety Goggles & Face ShieldGoggles are essential to prevent eye contact. A face shield provides an additional layer of protection against splashes.[3]
Hand Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids and offer good chemical resistance.[3] Ensure gloves are inspected for integrity before each use.
Body Laboratory Coat or Acid-Resistant ApronA standard lab coat is the minimum requirement. An acid-resistant apron or suit should be worn when handling larger quantities.[3]
Respiratory N95 Respirator or Air-Purifying RespiratorTo be used if handling the solid in a way that generates dust, or if working outside of a certified chemical fume hood.[3][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical to minimize exposure and ensure a safe handling environment.

2.1. Pre-Handling Preparations

  • Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation risks.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • PPE Inspection: Before commencing any work, inspect all PPE for signs of damage or wear and replace as necessary.

2.2. Handling the Compound

  • Don PPE: Put on all required personal protective equipment as detailed in Table 1.

  • Transfer: Carefully transfer the required amount of the chemical from its primary container to a suitable secondary container within the fume hood. Use appropriate tools (e.g., spatula, scoop) to avoid generating dust.

  • Weighing: If weighing is required, perform this task within the fume hood or in a balance enclosure to contain any airborne particles.

  • Container Sealing: After use, ensure the primary container is tightly sealed to prevent leakage or contamination.[5]

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly after handling is complete.

2.3. Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is paramount to ensure environmental safety and regulatory compliance.

3.1. Waste Collection

  • All waste materials contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated and clearly labeled hazardous waste container.

  • The waste container must be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.[4]

3.2. Disposal Protocol

  • Disposal of this compound waste must be carried out in strict accordance with all local, regional, and national environmental regulations.[4][5][6]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Inspect and Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_transfer Transfer Chemical prep_emergency->handle_transfer handle_weigh Weigh Chemical handle_transfer->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Seal Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.